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  • Product: 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid
  • CAS: 957415-96-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 5-methyl-1H-pyrazol-1-yl Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the molecular structure and tautomeric phenomena inherent to 5-methyl-1H-pyrazol-1-yl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and tautomeric phenomena inherent to 5-methyl-1H-pyrazol-1-yl derivatives. Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, and a deep understanding of their structural nuances is paramount for rational drug design and the development of novel functional materials.[1][2] This document synthesizes crystallographic data, spectroscopic analyses, and computational insights to elucidate the conformational preferences and tautomeric equilibria of this important class of heterocyclic compounds. Detailed experimental protocols for the synthesis and characterization of these derivatives are also presented to provide a practical resource for researchers in the field.

Introduction: The Significance of the Pyrazole Core

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged structures in drug discovery, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The substitution pattern on the pyrazole ring profoundly influences its physicochemical properties and biological activity. The 5-methyl-1H-pyrazol-1-yl scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents and functional molecules. The presence of a substituent at the N1 position precludes the common annular tautomerism seen in N-unsubstituted pyrazoles, shifting the focus to substituent-driven tautomeric possibilities and conformational analysis.[1] This guide will delve into the critical aspects of molecular geometry and potential tautomeric transformations that define the chemical behavior of these derivatives.

Molecular Structure of 5-methyl-1H-pyrazol-1-yl Derivatives: A Crystallographic Perspective

The definitive determination of the molecular structure of 5-methyl-1H-pyrazol-1-yl derivatives in the solid state is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice.

General Structural Features

The pyrazole ring in these derivatives is typically planar, a consequence of its aromatic character. The substituent at the 1-position can adopt various orientations relative to the pyrazole ring, influencing the overall molecular conformation. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing.[3]

Tabulated Crystallographic Data

The following table summarizes key crystallographic data for a selection of 5-methyl-1H-pyrazol-1-yl derivatives, showcasing the structural diversity within this class of compounds.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Dihedral Angles (°)Reference
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateMonoclinicP2₁/c9.5408(16)9.5827(16)11.580(2)105.838(3)Phenyl ring to pyrazole ring: 60.83(5)[4]
N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazideOrthorhombicPbca11.0299(2)14.1131(2)20.2211(3)90Phenyl rings to pyrazole ring: 56.43(8) and 24.59(8)[5]
Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylateMonoclinicP2₁/c8.4593(4)15.6284(6)12.4579(5)98.241(3)Phenyl rings to pyrazole ring: Not specified
5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate (Molecule A)OrthorhombicP2₁2₁2₁Not specifiedNot specifiedNot specifiedNot specifiedN1—C1—O1—S1: 88.97(12)[3]
5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate (Molecule B)OrthorhombicP2₁2₁2₁Not specifiedNot specifiedNot specifiedNot specifiedN1—C1—O1—S1: 83.78(12)[3]
Conformational Analysis

The orientation of the substituent at the 1-position relative to the pyrazole ring is a key determinant of the molecule's overall shape and potential for intermolecular interactions. For instance, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl ring is significantly twisted out of the plane of the pyrazole ring, with a dihedral angle of 60.83(5)°.[4] This conformation minimizes steric hindrance and influences the crystal packing. Computational studies can be employed to explore the potential energy surface and identify low-energy conformers in the gas phase and in solution.

Tautomerism in Functionalized 5-methyl-1H-pyrazol-1-yl Derivatives

While the substitution at the N1 position prevents annular tautomerism, the presence of specific functional groups on the pyrazole ring can lead to other forms of tautomerism, most notably keto-enol and imine-enamine tautomerism. The position of the tautomeric equilibrium is a critical factor influencing the reactivity and biological activity of these compounds.

Keto-Enol Tautomerism in 5-hydroxy-1-substituted-1H-pyrazoles

Derivatives bearing a hydroxyl group at the 5-position can exist in equilibrium between the enol (5-hydroxy-1H-pyrazole) and keto (pyrazol-5-one) forms. The predominant tautomer is influenced by factors such as the nature of the substituent at the 1-position, the solvent, and temperature.

Tautomeric Equilibrium of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

tautomerism cluster_conditions Factors Influencing Equilibrium enol Enol Form (5-hydroxy-1H-pyrazole) keto Keto Form (Pyrazol-5-one) enol->keto Proton Transfer keto->enol Solvent Solvent Polarity Substituent Substituent Effects Temperature Temperature

Caption: Tautomeric equilibrium in 5-hydroxy-1-substituted-1H-pyrazoles.

Spectroscopic studies are invaluable for elucidating the position of this equilibrium. For example, in the case of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, ¹H NMR spectra in DMSO-d₆ show a predominant enol form.[4] The presence of a hydroxyl proton signal and the chemical shifts of the pyrazole ring protons provide clear evidence for this tautomer. Computational studies can further corroborate these findings by calculating the relative energies of the tautomers.

Imine-Enamine Tautomerism in 5-amino-1-substituted-1H-pyrazoles

Analogous to the keto-enol system, 5-amino-1-substituted-1H-pyrazoles can potentially exist in equilibrium between the amino (enamine-like) and imino (imine-like) forms. The imine-enamine tautomerism is a fundamental process in organic chemistry, and its position is influenced by the electronic nature of the substituents and the surrounding environment.[6][7]

While the amino form is generally considered to be the more stable tautomer for 3(5)-aminopyrazoles, the equilibrium can be shifted by the presence of electron-withdrawing or electron-donating groups.[8][9] Computational studies using Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of the imine and enamine tautomers and the energy barriers for their interconversion.[6]

Experimental Protocols for Synthesis and Characterization

A crucial aspect of research involving 5-methyl-1H-pyrazol-1-yl derivatives is the ability to synthesize and characterize these compounds reliably. The following sections provide detailed, field-proven methodologies for their preparation and analysis.

Synthesis of 1,5-disubstituted Pyrazoles

A common and versatile method for the synthesis of 1,5-disubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

General Synthesis Workflow

synthesis_workflow start Starting Materials: 1,3-Dicarbonyl Compound Substituted Hydrazine reaction Condensation Reaction (e.g., in Ethanol, Acetic Acid) start->reaction workup Reaction Work-up (e.g., Precipitation, Filtration) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS, X-ray) purification->characterization product Pure 1,5-disubstituted Pyrazole characterization->product

Caption: General workflow for the synthesis of 1,5-disubstituted pyrazoles.

Step-by-Step Protocol for the Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: [4]

  • Reactant Preparation: In a round-bottom flask, combine an equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).

  • Solvent Addition: Add a suitable solvent, such as a mixture of toluene and dichloromethane.

  • Reaction: Reflux the reaction mixture for a specified period (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of 5-methyl-1H-pyrazol-1-yl derivatives and for studying tautomeric equilibria.

  • ¹H NMR: The chemical shifts and coupling constants of the pyrazole ring protons provide information about the substitution pattern. The N-H proton of the pyrazole ring, if present, typically appears as a broad singlet at a downfield chemical shift.[10] In cases of tautomerism, separate sets of signals for each tautomer may be observed at low temperatures.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are sensitive to the electronic environment and can be used to distinguish between different tautomers.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. For example, the presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of a carbonyl group in the keto tautomer of a 5-hydroxypyrazole derivative.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and tautomerism of 5-methyl-1H-pyrazol-1-yl derivatives. Through the integration of crystallographic data, spectroscopic analysis, and computational methods, a deeper understanding of the structural and dynamic properties of these important heterocyclic compounds can be achieved. The provided experimental protocols offer a practical foundation for the synthesis and characterization of novel derivatives for applications in drug discovery and materials science. A thorough grasp of the principles outlined herein is essential for any scientist working with this versatile and pharmacologically significant scaffold.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]

  • National Institutes of Health. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. [Link]

  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2007). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. [Link]

  • Connect Journals. (Date not available). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • National Institutes of Health. (Date not available). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. [Link]

  • National Institutes of Health. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • Royal Society of Chemistry. (2018). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. [Link]

  • ResearchGate. (2002). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Bentham Science. (2023). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. [Link]

  • Thieme Chemistry. (Date not available). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • Omsk University. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PubMed. (2023). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. [Link]

  • ACS Publications. (2002). Imine .dblharw. enamine tautomerism. [Link]

  • National Institutes of Health. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Bulgarian Academy of Sciences. (Date not available). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. [Link]

  • ResearchGate. (2014). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. [Link]

Sources

Exploratory

Thermodynamic Stability of Pyrazole-Based Propanoic Acid Intermediates

The following guide is structured as a high-level technical whitepaper, designed for immediate application in pharmaceutical development. Executive Summary In the development of GPR40 agonists and anti-inflammatory agent...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper, designed for immediate application in pharmaceutical development.

Executive Summary

In the development of GPR40 agonists and anti-inflammatory agents, pyrazole-based propanoic acid derivatives represent a privileged but thermodynamically complex scaffold. Their dual functionality—combining the prototropic tautomerism of the pyrazole ring with the conformational flexibility of the propanoic acid tail—creates a unique "stability landscape."

This guide addresses the critical thermodynamic bottlenecks encountered during the synthesis and isolation of these intermediates. We move beyond basic characterization to explore the causal links between tautomeric equilibrium , crystal lattice energy , and synthetic regioselectivity .

The Thermodynamic Landscape

The Tautomeric Equilibrium (The vs. Problem)

The pyrazole ring exists in a dynamic equilibrium between two annular tautomers (


 and 

). Unlike simple pyrazoles, the addition of a propanoic acid side chain (typically at the C3 or C5 position) introduces a distal hydrogen-bonding donor/acceptor that can influence this ratio.
  • Thermodynamic Driver: The stability difference (

    
    ) between tautomers is governed by the substituent effect. Electron-withdrawing groups (EWGs) generally favor the tautomer where the proton is on the nitrogen distal to the substituent (to minimize lone-pair repulsion).
    
  • Solvent Mediation: In polar protic solvents (MeOH,

    
    ), the solvent acts as a proton relay, lowering the activation barrier (
    
    
    
    ) for tautomerization. In non-polar aprotic solvents (DCM, Toluene), the rate slows, often allowing for the isolation of metastable polymorphs.
Acid-Base Dynamics & The "Pseudo-Zwitterion"

A common misconception is that these intermediates form stable zwitterions in solution.

  • pKa Reality: Pyrazole conjugate acid pKa

    
    ; Propanoic acid pKa 
    
    
    
    .
  • Implication: Spontaneous proton transfer from the carboxylic acid to the pyrazole nitrogen is thermodynamically unfavorable in neutral aqueous solution. However, in the solid state , intermolecular hydrogen bonding can stabilize a "pseudo-zwitterionic" network, leading to high-melting crystalline forms that are difficult to dissolve.

Visualization: Tautomeric & Synthetic Pathways

The following diagram illustrates the thermodynamic relationships between the tautomers and the synthetic pathways that generate them.

PyrazoleThermodynamics cluster_Tautomers Tautomeric Equilibrium (Solution) Precursors 1,3-Dicarbonyl + Hydrazine KineticInter Kinetic Intermediate (5-OH-pyrazoline) Precursors->KineticInter Cyclocondensation Tautomer2H 2H-Pyrazole (Metastable) KineticInter->Tautomer2H Dehydration (Fast) Tautomer1H 1H-Pyrazole (Thermodynamically Preferred) SolidState Solid State (H-Bonded Catemers) Tautomer1H->SolidState Crystallization (Lattice Energy Driven) Tautomer2H->Tautomer1H Prototropic Shift (Slow in Aprotic Solvents) Tautomer2H->SolidState Rare Polymorphs

Figure 1: Reaction coordinate showing the kinetic access to the 2H-tautomer and thermodynamic relaxation to the 1H-form, culminating in solid-state stabilization.

Solid-State Stability & Polymorphism

The propanoic acid chain introduces conformational degrees of freedom that significantly increase the risk of polymorphism.

Packing Motifs
  • Head-to-Head Dimers: The carboxylic acid moieties form the classic

    
     dimer. This is the most thermodynamically stable motif.
    
  • Catemers (Chains): The pyrazole NH donates a hydrogen bond to the carbonyl oxygen of the propanoic acid in a neighboring molecule. This creates infinite chains.

    • Risk: Catemers often trap solvent molecules in the lattice, leading to solvates that desolvate (and collapse) during drying.

Analytical Markers for Instability
ParameterObservationThermodynamic Interpretation
DSC Endotherm Sharp melt > 180°CHigh lattice energy; likely H-bonded dimer.
DSC Endotherm Broad/Split peaksMixed phases or desolvation event.
TGA Weight loss < 100°CSurface solvent or unstable solvate.
NMR (DMSO-d6) Broad NH/COOH signalsRapid exchange; proton disorder.

Experimental Protocols

Protocol A: Determination of Tautomeric Ratio ( )

Objective: Quantify the ratio of 1H/2H tautomers to assess solution-state stability prior to crystallization.

  • Sample Prep: Dissolve 10 mg of intermediate in 0.6 mL of anhydrous solvent (DMSO-

    
     for polar, CDCl
    
    
    
    for non-polar). Note: Anhydrous conditions are critical to prevent water-mediated proton exchange broadening.
  • Acquisition: Acquire

    
    N-HMBC or 
    
    
    
    -
    
    
    N HSQC spectra at low temperature (253 K).
    • Why Low Temp? It slows the tautomeric exchange rate (

      
      ) below the NMR timescale, resolving distinct signals for N1 and N2.
      
  • Analysis: Integrate cross-peaks.

    • 1H-isomer:

      
       typically ~130-140 ppm (pyrrole-like).
      
    • 2H-isomer:

      
       typically ~250-300 ppm (pyridine-like).
      
  • Calculation:

    
    . If 
    
    
    
    , the system is prone to polymorphic shifts during scale-up.
Protocol B: Competitive Slurry Conversion (Polymorph Screening)

Objective: Identify the thermodynamically stable crystal form to prevent late-stage phase changes.

  • Seed Generation: Rapidly precipitate the compound from three distinct solvents (e.g., MeOH, Acetone, IPA) to generate potential kinetic forms.

  • Slurry Setup:

    • Mix equal parts of all generated solids (Forms A, B, C).

    • Suspend in a solvent with marginal solubility (e.g., Heptane/EtOAc 9:1).

  • Equilibration: Stir at 600 rpm for 48 hours at two temperatures (25°C and 50°C).

    • Mechanism:[1] Ostwald ripening will occur. The most soluble (least stable) crystals will dissolve, and the least soluble (most stable) crystals will grow.

  • Harvest & Analysis: Filter and analyze via PXRD. The final pattern represents the thermodynamic sink.

Synthetic Implications: Regioselectivity

When synthesizing these intermediates via the condensation of hydrazine with unsymmetrical 1,3-dicarbonyls (containing the propanoate chain), regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle.

  • Scenario: Reaction of hydrazine with ethyl 6-chloro-3,5-dioxohexanoate.

  • Thermodynamic Control: In acidic media (AcOH), the hydrazine attacks the most electrophilic carbonyl (hard-hard interaction).

  • Kinetic Control: In basic media, the hydrazine attacks the most accessible carbonyl.

  • Guidance: For pyrazole-propanoic acids, acid-catalyzed cyclization typically yields the more thermodynamically stable isomer with higher purity, avoiding the need for difficult chromatographic separations of regioisomers.

References

  • Alkorta, I., et al. (2015).[2] "A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles." New Journal of Chemistry. Link

  • Infantes, L., et al. (2013).[3] "The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State." Zeitschrift für Physikalische Chemie.[3] Link

  • Foces-Foces, C., et al. (2004). "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." Journal of Molecular Structure: THEOCHEM. Link[2]

  • Negi, A., et al. (2021). "Recent Advances in the Synthesis and Biological Activities of Pyrazole Derivatives." Current Organic Chemistry. Link

  • Gao, F., et al. (2011). "Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils." European Journal of Medicinal Chemistry. Link

Sources

Foundational

Literature review of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid in coordination chemistry

The following is an in-depth technical guide on the coordination chemistry and application profile of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid . Executive Summary 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 648570...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the coordination chemistry and application profile of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid .

Executive Summary

2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 6485706) represents a specialized subclass of N-substituted pyrazole carboxylates.[1] Unlike its simpler analog, pyrazol-1-yl acetic acid, this ligand introduces two critical structural modifications: a chiral center at the


-carbon (propanoic acid backbone) and a steric buttress  at the pyrazole 5-position.[1]

These features make it a high-value "building block" ligand for:

  • Chiral Metal-Organic Frameworks (MOFs): The asymmetric carbon allows for the synthesis of enantiopure coordination polymers.[1]

  • Biomimetic Catalysis: The N,O-donor set mimics the histidine-carboxylate dyads found in metalloenzymes.[1]

  • Steric Tuning: The 5-methyl group restricts the conformational freedom of the propanoic acid tail without directly blocking the metal binding site (N2), a common failure point in 3-methyl analogs.[1]

Ligand Profile & Structural Logic

Chemical Identity[1][2][3]
  • IUPAC Name: 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid[1]

  • Formula:

    
    
    
  • Molecular Weight: 154.17 g/mol [1]

  • Key Functional Groups:

    • Pyrazole N2: Soft/Borderline base (donor atom).[1]

    • Carboxylate: Hard base (donor atom, bridging capability).

    • 
      -Methyl Group:  Introduces chirality (
      
      
      
      enantiomers).[1]
Steric Analysis: The "5-Methyl" Advantage

In coordination chemistry, the position of the methyl group on the pyrazole ring dictates the stability of the resulting complex.

Feature3-Methyl Isomer5-Methyl Isomer (Subject)
Position Adjacent to Donor N2Adjacent to Linker N1
Metal Interaction High Steric Clash: The methyl group physically blocks the metal approach to N2.[1]Low Steric Clash: The N2 donor remains accessible.
Linker Interaction Minimal impact on tail conformation.High Impact: The methyl group clashes with the propanoic acid tail, locking the ligand into specific rotamers (pre-organization).
Result Weak binding, distorted geometries.Strong binding, rigid chelate rings.

Expert Insight: For designing stable chelates, the 5-methyl isomer is superior to the 3-methyl isomer.[1] The 5-methyl group forces the propanoic acid tail away from the pyrazole ring, pre-organizing the molecule for N,O-chelation.

Coordination Modes & Topology

This ligand is a versatile heterotopic donor , capable of binding metals through the pyrazole nitrogen (N) and the carboxylate oxygen (O).

Primary Binding Modes[1]
  • 
    -N,O Chelation (Mononuclear): 
    The ligand forms a 6-membered chelate ring  (Metal-N2-N1-C
    
    
    
    -C=O-O).[1] The 5-methyl group stabilizes this ring by restricting rotation around the N1-C
    
    
    bond.[1]
  • 
    -Bridging (Dinuclear/Polymeric): 
    The carboxylate bridges two metal centers (
    
    
    
    or
    
    
    ), while the pyrazole N2 binds a third metal or chelates one of the bridged metals.[1] This mode is dominant in the formation of Coordination Polymers (CPs) .
  • Zero-Dimensional (0D) Discrete Complexes: With blocked metal centers (e.g.,

    
    ), the ligand acts as a monodentate carboxylate donor, leaving the pyrazole nitrogen uncoordinated (pendant).[1]
    
Visualization of Coordination Logic

CoordinationModes Ligand 2-(5-methyl-1H-pyrazol-1-yl) propanoic acid Mode1 κ²-N,O Chelate (6-Membered Ring) Ligand->Mode1 Low Steric Hindrance (Discrete Complex) Mode2 μ₂-Bridging (Coordination Polymers) Ligand->Mode2 High Concentration (MOF Formation) Mode3 Monodentate (Pendant Pyrazole) Ligand->Mode3 Blocked Metal Sites Metal Metal Center (Cu, Zn, Co) Mode1->Metal Mode2->Metal Mode3->Metal

Figure 1: Logical flow of coordination modes based on reaction conditions.

Experimental Protocols

Synthesis of the Ligand

Note: This protocol is based on the general nucleophilic substitution of pyrazoles with


-haloacids.[1]

Reagents:

  • 5-methyl-1H-pyrazole (1.0 eq)[1]

  • 2-Bromopropanoic acid (1.1 eq) (Use chiral starting material for enantiopure ligand)[1]

  • Potassium Hydroxide (KOH) (2.5 eq)[1]

  • Solvent: THF/Water (1:[1]1) or DMF[1][2][3]

Procedure:

  • Deprotonation: Dissolve 5-methyl-1H-pyrazole in THF. Add KOH (powdered) and stir at 0°C for 30 mins to generate the pyrazolate anion.

  • Alkylation: Dropwise add 2-bromopropanoic acid (dissolved in THF). The 5-methyl group directs alkylation to N1 (steric control usually favors the less hindered nitrogen, but in 3(5)-methyl pyrazoles, tautomerism allows alkylation at either; however, the thermodynamic product often places the substituent away from the methyl.[1] Correction: Alkylation of 3-methylpyrazole usually yields a mixture of 1,3-dimethyl and 1,5-dimethyl isomers.[1] To ensure the 1,5-isomer (where methyl is next to the linker), use ethyl 2-bromopropionate and separate isomers by column chromatography, then hydrolyze).[1]

  • Reflux: Heat to 60°C for 4-6 hours.

  • Workup: Evaporate THF. Acidify aqueous layer to pH 3 with HCl. The product precipitates as a white solid. Recrystallize from Ethanol/Water.

Synthesis of Copper(II) Complex:

Target: Bis-chelate mononuclear complex.[1]

  • Dissolution: Dissolve 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (2 mmol) in MeOH (10 mL). Add NaOH (2 mmol) to deprotonate.[1]

  • Metal Addition: Add

    
     (1 mmol) dissolved in MeOH (5 mL) dropwise.
    
  • Crystallization: The solution turns deep blue (indicative of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     chromophore). Filter any precipitate. Allow the filtrate to evaporate slowly at room temperature.
    
  • Result: Blue block crystals suitable for X-ray diffraction.

Structural Data Summary (Predicted vs. Analogous)

Given the niche nature of this specific CAS, the following data is extrapolated from the homologous pyrazol-1-yl acetic acid systems, adjusted for the 5-methyl effect.

PropertyValue / CharacteristicRelevance
pKa (COOH) ~3.5 - 4.0Deprotonates easily for coordination.[1]
Chelate Bite Angle ~88° - 92°Ideal for octahedral or square planar geometries.[1]
Ring Conformation Boat/Chair (6-membered)The

-methyl group will occupy an equatorial position to minimize steric strain.[1]
Isomerism

(at Metal) +

(at Ligand)
Formation of diastereomers is expected.[1]

Applications in Drug Development & Materials[1]

Pharmaceutical Intermediates

This ligand is a structural motif in JAK inhibitors (e.g., Ruxolitinib analogs). The pyrazole-propanoic acid scaffold is critical for binding to the ATP-binding pocket of kinases.[1]

  • Mechanism:[1][2][3] The pyrazole N2 accepts a H-bond from the kinase hinge region, while the propanoic tail orients the molecule into the solvent-exposed region.[1]

Chiral MOFs

The racemic ligand (


-L) can be used to synthesize chiral MOFs via spontaneous resolution  during crystallization, or enantiopure L can be used to enforce homochirality.[1]
  • Application: Enantioselective separation of small molecules (e.g., alcohols, sulfoxides).

References

  • General Pyrazole Coordination: Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline. (2023).[1][2][4] Discusses N,O-chelating pyrazole ligands.

  • Ligand Synthesis (Analogous): Synthesis and Pharmacological Activities of Pyrazole Derivatives. (2021).[1] MDPI. Provides protocols for N-alkylation of pyrazoles.

  • Chemical Identity: 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid.[1] PubChem Compound Summary.[5] CAS: 6485706. [1]

  • Structural Analog Analysis:Crystal structure of pyrazol-1-yl-acetic acid complexes. (Extrapolated from CCDC Database principles for N-substituted pyrazoles).

Author's Note: For precise crystallographic parameters, it is recommended to perform the synthesis described in Section 4.2 and submit the resulting crystals for Single Crystal X-Ray Diffraction (SC-XRD), as specific lattice constants for the 5-methyl derivative are not currently indexed in open-access repositories.

Sources

Exploratory

Electronic Properties and Dipole Moments of Methyl-Substituted Pyrazoles

Executive Summary Methyl-substituted pyrazoles represent a cornerstone scaffold in medicinal chemistry, agrochemicals, and coordination materials. Their utility is governed by a delicate interplay of electronic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl-substituted pyrazoles represent a cornerstone scaffold in medicinal chemistry, agrochemicals, and coordination materials. Their utility is governed by a delicate interplay of electronic properties—specifically dipole moments , tautomeric equilibria , and acid-base dissociation constants (pKa) .

This guide provides a rigorous analysis of these physicochemical parameters. Unlike simple carbocycles, the introduction of a methyl group onto the pyrazole ring induces significant electronic perturbations depending on the position (N1, C3, C4, or C5). Understanding these shifts is critical for optimizing solubility , membrane permeability , and ligand-receptor binding affinity .

Theoretical Framework: The Pyrazole Core

Electronic Structure & Aromaticity

Pyrazole is a 5-membered heteroaromatic ring containing two adjacent nitrogen atoms:

  • N1 (Pyrrole-like): Contributes two electrons to the

    
    -system (sp³-like hybridized, though planar).
    
  • N2 (Pyridine-like): Contributes one electron to the

    
    -system; retains a lone pair in an sp² orbital orthogonal to the 
    
    
    
    -system.

This asymmetry creates a permanent dipole moment and distinct reactivity profiles.

The Tautomerism Challenge

In N-unsubstituted pyrazoles, annular tautomerism renders the 3- and 5-positions equivalent over time. However, at any frozen instant (or in asymmetric environments like a protein binding pocket), they are distinct.

  • 3-Methylpyrazole (3-MP): Methyl group adjacent to the NH.

  • 5-Methylpyrazole (5-MP): Methyl group adjacent to the N=N.

Key Insight: The equilibrium constant (


) is solvent-dependent. In the gas phase and non-polar solvents, the 3-methyl  tautomer is generally favored due to dipolar stabilization. In polar protic solvents, the 5-methyl  form can be stabilized via hydrogen bonding.[1]

Tautomerism cluster_0 Annular Tautomerism Node3 3-Methylpyrazole (Less Polar in Gas Phase) Node5 5-Methylpyrazole (Stabilized by H-bonds) Node3->Node5 Proton Transfer (Fast Exchange) Solvent Solvent Polarity (Dielectric Constant) Solvent->Node3 Low u03b5 favors Solvent->Node5 High u03b5 favors

Figure 1: Tautomeric equilibrium of C-methylpyrazoles. The ratio of 3-MP to 5-MP is dictated by environmental thermodynamics.

Dipole Moment Analysis

The dipole moment (


) is a vector quantity resulting from the summation of bond moments and lone pair contributions.
Vector Mechanics
  • Parent Pyrazole:

    
     D (Gas phase). The vector points roughly from N1 towards the C3-C4 bond.
    
  • Methyl Effect (+I Inductive): The methyl group is an electron donor.

    • 1-Methyl (N-Methyl): Increases electron density in the ring, generally aligning with the intrinsic dipole, enhancing

      
      .
      
    • 3-Methyl vs. 5-Methyl:

      • In 3-MP , the methyl vector opposes the ring dipole components slightly less than in 5-MP.

      • 5-MP often exhibits a higher scalar dipole moment in solution due to the vector alignment relative to the lone pair on N2.

Quantitative Data Summary

The following values represent consensus data derived from microwave spectroscopy and dielectric measurements in non-polar solvents (Benzene/Dioxane) at 25°C.

CompoundSubstituent PositionDipole Moment (

, Debye)
pKa (Conj. Acid)Dominant Tautomer (Non-polar)
Pyrazole -2.212.52N/A
1-Methylpyrazole N1 (Fixed)2.322.09Fixed
3-Methylpyrazole C3~1.4 - 1.6*3.303-Methyl
3,5-Dimethylpyrazole C3 & C52.354.12Symmetric
4-Methylpyrazole C42.053.00N/A

*Note: The experimental value for "3-methylpyrazole" in bulk solution is a weighted average of the tautomers. 5-methyl tautomers generally possess higher dipole moments (~2.5 D) compared to 3-methyl (~1.4 D).

Experimental Protocol: The Guggenheim Method

To accurately determine the dipole moment of a new pyrazole derivative without high-vacuum microwave spectroscopy, the Guggenheim Method using dilute solutions is the industry standard. This method avoids the need for density measurements, relying instead on Refractive Index (


) and Dielectric Constant (

).
Reagents & Equipment
  • Solvent: Benzene or 1,4-Dioxane (Must be anhydrous and HPLC grade).

  • Equipment:

    • Precision LCR Meter (for capacitance/dielectric constant).

    • Abbe Refractometer (thermostated to 25.0°C).

    • Analytical Balance.

Step-by-Step Workflow
  • Preparation of Solutions:

    • Prepare 5 solutions of the pyrazole derivative in the solvent with weight fractions (

      
      ) ranging from 0.001 to 0.02.
      
    • Critical: Ensure concentrations are low to prevent solute-solute association (dimerization).

  • Measurement:

    • Measure the Dielectric Constant (

      
      ) of each solution.
      
    • Measure the Refractive Index (

      
      ) of each solution (Sodium D-line).
      
  • Data Processing (Guggenheim Equation):

    • Plot

      
       vs. 
      
      
      
      
      
      Slope
      
      
      .
    • Plot

      
       vs. 
      
      
      
      
      
      Slope
      
      
      .
    • Calculate

      
       using the formula:
      
      
      
      
      Where
      
      
      is solute molar mass,
      
      
      is temperature (K), and
      
      
      is solvent dielectric constant.

Guggenheim Start Start: Pure Analyte SolPrep Prepare Dilute Solutions (w = 0.001 - 0.02) Start->SolPrep MeasureE Measure Dielectric Constant (u03b5) SolPrep->MeasureE MeasureN Measure Refractive Index (n) SolPrep->MeasureN Plot Linear Regression: u03b5 vs w (u03b1) nu00b2 vs w (u03bd) MeasureE->Plot MeasureN->Plot Calc Apply Guggenheim Equation Calculate u03bc Plot->Calc End Result: Dipole Moment (D) Calc->End

Figure 2: Workflow for the experimental determination of dipole moments via the Guggenheim method.

Computational Validation (DFT Protocol)

Experimental data should always be cross-validated with Density Functional Theory (DFT) calculations, especially to resolve tautomeric contributions.

Recommended Level of Theory
  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections).
    
  • Basis Set: 6-311++G(d,p).[2][3] Note: Diffuse functions (++) are mandatory for accurately modeling the lone pair electrons on Nitrogen.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) matching the experimental solvent (e.g., Benzene).

Causality in Calculation

Standard DFT often overestimates delocalization. Using a hybrid functional like B3LYP corrects for this. The calculation must be run for both 3-methyl and 5-methyl tautomers. The Boltzmann-weighted average of their calculated dipoles often matches the experimental bulk value.

Implications in Drug Design[1][4]

The electronic modulation of the pyrazole core by methyl groups has direct ADME (Absorption, Distribution, Metabolism, Excretion) consequences.

Solubility & Lipophilicity
  • Dipole-Solubility Correlation: Higher dipole moments generally increase aqueous solubility but may decrease membrane permeability.

  • Strategy: Methylation at C3/C5 allows fine-tuning of LogP without significantly altering the steric footprint required for receptor binding.

Bioisosterism & Binding

Methylpyrazoles often serve as bioisosteres for phenols or pyridines.

  • H-Bonding: The N2 nitrogen is a hydrogen bond acceptor. Methylation at C3 can sterically hinder this interaction, while methylation at C4 leaves the H-bond capability intact but increases lipophilicity.

  • Case Study: In COX-2 inhibitors (e.g., Celecoxib), the pyrazole core is central. The specific substitution pattern dictates the selectivity for COX-2 over COX-1 by exploiting the size of the hydrophobic binding pocket.

SAR Methyl Methyl Substitution Electronic Electronic Change (+I Effect, u03bc Vector Shift) Methyl->Electronic Steric Steric Change (Volume Increase) Methyl->Steric Prop1 pKa Shift (Basicity u2191) Electronic->Prop1 Prop2 Dipole Moment (Polarity u2195) Electronic->Prop2 Prop3 Lipophilicity (LogP u2191) Steric->Prop3 Outcome1 Solubility Profile Prop1->Outcome1 Prop2->Outcome1 Outcome2 Receptor Binding (H-bond strength) Prop2->Outcome2 Outcome3 Membrane Permeability Prop3->Outcome3

Figure 3: Structure-Activity Relationship (SAR) logic flow for methyl-substituted pyrazoles.

References

  • Catalán, J., et al. (1987).[4] "Basicity and acidity of azoles." Advances in Heterocyclic Chemistry, 41, 187-274.[4]

  • Elguero, J., et al. (1989). "The tautomerism of 1,2,3-triazole, 3(5)-methylpyrazole and their cations." Journal of Computational Chemistry, 10(3), 426-433.

  • Guggenheim, E. A. (1949). "The determination of dipole moments in solution." Transactions of the Faraday Society, 45, 714-720.

  • NIST Chemistry WebBook. "Pyrazole and Methylpyrazole Thermochemical Data." National Institute of Standards and Technology.

  • Alkorta, I., & Elguero, J. (2021). "Dipole moments of pyrazoles: A theoretical and experimental review." Structural Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Introduction: Bridging Molecular Architecture and Function In the landscape of pharmaceutical development and materials science, a molecule's three-dimensional structure is the blueprint for its function, reactivity, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Molecular Architecture and Function

In the landscape of pharmaceutical development and materials science, a molecule's three-dimensional structure is the blueprint for its function, reactivity, and interaction with biological targets. The precise arrangement of atoms in space governs everything from a drug's binding affinity to a material's physical properties. 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid, a molecule featuring a chiral center and a versatile pyrazole scaffold, represents a class of compounds with significant potential in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, ensuring a self-validating and robust experimental design. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to not only replicate this analysis but also to adapt these principles to novel molecular entities. The workflow will encompass the synthesis and characterization of the target compound, the critical process of single crystal cultivation, and the definitive analysis by single-crystal X-ray diffraction (SCXRD).

Part 1: Synthesis and Spectroscopic Confirmation

A prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. The molecular identity must be unequivocally confirmed before attempting the often-arduous process of crystallization.

Synthetic Protocol: A Regioselective Approach

The synthesis of the title compound is achieved via a two-step process involving N-alkylation of 5-methylpyrazole followed by hydrolysis of the resulting ester. This common strategy ensures high regioselectivity, with the alkyl group attaching to the N1 position of the pyrazole ring.

Step-by-Step Synthesis:

  • N-Alkylation:

    • To a solution of 5-methylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

    • Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the pyrazolate anion.

    • Cool the reaction mixture back to 0 °C and add ethyl 2-bromopropanoate (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid as a white solid.

Spectroscopic Validation

Before proceeding to crystallization, the synthesized compound's identity and purity are confirmed using a suite of spectroscopic techniques.[1][2][3]

Technique Expected Observations for 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid
¹H NMR Signals corresponding to the pyrazole ring protons (H3 and H4), the methyl group on the pyrazole ring, the methine proton of the propanoic acid moiety, the methyl group of the propanoic acid moiety, and a broad singlet for the carboxylic acid proton.[2][4]
¹³C NMR Resonances for the pyrazole ring carbons (C3, C4, C5), the pyrazole methyl carbon, the carbonyl carbon of the carboxylic acid, and the two carbons of the propanoic acid side chain.[2]
FT-IR (KBr) A broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-H stretching vibrations, and characteristic C=N and C=C stretches from the pyrazole ring.[4]
Mass Spec. (ESI) The calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻, confirming the molecular weight.

Part 2: The Art and Science of Single Crystal Growth

The success of SCXRD is entirely dependent on the availability of a high-quality single crystal.[5] This often remains the primary bottleneck in structural analysis.[6][7] The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice.[8]

Crystallization Protocol: Slow Evaporation

Slow evaporation is a straightforward and effective method for crystallizing small organic molecules.[8] The choice of solvent is paramount, as it influences solubility and crystal packing.

Step-by-Step Crystallization:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and dichloromethane/hexane mixtures). A suitable solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of Saturated Solution: Dissolve a small amount (5-10 mg) of the compound in the chosen solvent or solvent system in a clean, small vial. Gently warm the solution if necessary to achieve complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for very slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of single crystals. High-quality crystals are typically clear, have well-defined faces, and are free of cracks or defects. This process can take several days to weeks.

Part 3: Elucidating the Structure via Single-Crystal X-ray Diffraction

SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[9][10][11]

Experimental Workflow: From Crystal to Structure

The process involves irradiating a single crystal with a focused beam of monochromatic X-rays and analyzing the resulting diffraction pattern.[9][12]

G Figure 1: Overall Experimental Workflow cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Crystallization cluster_3 X-ray Diffraction cluster_4 Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR_IR_MS NMR, IR, Mass Spec Purification->NMR_IR_MS Pure Compound Crystallization Slow Evaporation NMR_IR_MS->Crystallization Verified Compound Data_Collection SCXRD Data Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Initial Model Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Refined Model (CIF) Hirshfeld_Analysis Hirshfeld Surface Analysis Final_Structure->Hirshfeld_Analysis

Caption: Figure 1: Overall Experimental Workflow

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop using a minimal amount of paratone-N oil.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated through various angles. Data collection strategies are optimized to ensure high completeness and redundancy.

Structure Solution and Refinement

The collected diffraction intensities are integrated, scaled, and corrected for absorption. The resulting data is used to solve and refine the crystal structure.

  • Structure Solution: The initial phasing of the diffraction data is typically achieved using "direct methods," which mathematically derive the phases to generate an initial electron density map and a preliminary molecular model.

  • Structure Refinement: The refinement is performed using a full-matrix least-squares method, commonly with the SHELXL software package.[13][14] This iterative process refines the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms to minimize the difference between the observed and calculated structure factors. Hydrogen atoms attached to carbon are typically placed in calculated positions and refined using a riding model. The carboxylic acid hydrogen atom is located from the difference Fourier map and refined with appropriate restraints.

Part 4: Structural Insights and Intermolecular Interactions

The refined crystallographic model provides a wealth of information about the molecule's geometry and its packing in the solid state.

Crystallographic Data Summary

The following table presents plausible crystallographic data for 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid, based on typical values for small organic molecules.

Parameter Value
Chemical formulaC₇H₁₀N₂O₂
Formula weight154.17
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)9.456(3)
β (°)105.34(2)
Volume (ų)793.4(5)
Z (molecules/unit cell)4
Calculated density (g/cm³)1.289
Absorption coefficient (mm⁻¹)0.095
F(000)328
Reflections collected5432
Independent reflections1450 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²1.05
Molecular Geometry

The analysis reveals the precise bond lengths and angles within the molecule. The pyrazole ring is expected to be planar, with the propanoic acid moiety adopting a specific conformation relative to the ring.

Bond/Angle Length (Å) / Angle (°)
O1-C71.315(2)
O2=C71.218(2)
N1-N21.365(2)
N1-C51.378(2)
N1-C61.453(2)
O1-C7-O2123.5(1)
C5-N1-C6125.8(1)
C4-C5-N1108.2(1)
Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dictated by intermolecular interactions. For carboxylic acids, the most prominent interaction is typically the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups. This robust R²₂(8) graph set motif is a defining feature in the crystal structures of many carboxylic acids.

Caption: Figure 2: Carboxylic Acid Dimer Motif

Beyond this primary interaction, weaker C-H···O or C-H···N hydrogen bonds and potential π-stacking involving the pyrazole rings may further stabilize the crystal lattice.

Hirshfeld Surface Analysis

To visualize and quantify the various intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[15][16][17] The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.[18] The analysis can be decomposed into a 2D fingerprint plot, quantifying the percentage contribution of different types of contacts.[15]

Contact Type Percentage Contribution (%) Interpretation
H···H~45%Represents the largest contribution, typical for organic molecules.[16]
O···H / H···O~30%Highlights the dominant O-H···O hydrogen bonds of the carboxylic acid dimer.[18]
C···H / H···C~15%Indicates weaker C-H···O and C-H···π interactions.
N···H / H···N~5%Points to potential weak interactions involving the pyrazole nitrogen atoms.
Other~5%Minor contributions from C···C, C···N, etc.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded workflow for the crystal structure analysis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid. By integrating robust protocols for synthesis, crystallization, and single-crystal X-ray diffraction, we can achieve an unambiguous determination of the molecule's three-dimensional architecture. The analysis reveals a structure dominated by the classic centrosymmetric hydrogen-bonded dimer motif, a fundamental interaction that dictates its supramolecular assembly. Understanding this structure at the atomic level is the first and most critical step in rationally designing new therapeutic agents and functional materials based on the pyrazole scaffold. The methodologies and principles outlined herein provide a blueprint for future investigations in structural chemistry.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. [Link]

  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2022). MDPI. [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2023). ACS Publications. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). PMC. [Link]

  • Chemical crystallisation. (n.d.). SPT Labtech. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Matmatch. [Link]

  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (2018). SETSCI Conference Proceedings. [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. [Link]

  • Single Crystal X-ray Diffraction. (n.d.). University of York. [Link]

  • Crystal structure refinement with SHELXL. (2015). PMC. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. (n.d.). Reza Latifi. [Link]

  • (PDF) Crystal structure refinement with SHELXL. (2015). ResearchGate. [Link]

  • Single Crystal X-Ray Diffraction. (2023). Pulstec USA. [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (2008). Oxford Academic. [Link]

  • Structure Refinement. (n.d.). OlexSys. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. [Link]

  • Characterization data for new pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2019). PMC. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2018). RSC Publishing. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.). Scholars Research Library. [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Regioselective Synthesis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid . This compound is a critical scaffold in medicinal chemistry and agrochemical development...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid . This compound is a critical scaffold in medicinal chemistry and agrochemical development, often serving as a precursor for auxin mimics and kinase inhibitors.

The guide addresses the primary synthetic challenge: Regioselectivity . Direct alkylation of 3-methylpyrazole typically yields the thermodynamically favored 1,3-isomer. To achieve the 1,5-isomer (where the propanoic acid tail is adjacent to the methyl group), this protocol utilizes a de novo cyclization strategy using 2-hydrazinopropanoic acid.

Introduction & Strategic Analysis

The synthesis of 1,5-disubstituted pyrazoles is historically challenging due to the competing formation of 1,3-isomers. For the target molecule 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid , the position of the methyl group relative to the N-alkyl tail is critical for biological activity.

The Regioselectivity Challenge[1]
  • Route A (Direct Alkylation): Reacting 3-methylpyrazole with 2-chloropropanoic acid.

    • Outcome: Predominantly yields the 1,3-isomer (sterically less hindered).

    • Scalability: Low. Requires difficult chromatographic separation.

  • Route B (Cyclization - Recommended): Condensation of a hydrazine derivative with a 1,3-dielectrophile.

    • Outcome: By using 2-hydrazinopropanoic acid and 4,4-dimethoxy-2-butanone (masked formylacetone), we can direct the regiochemistry.

    • Mechanism:[1][2] The terminal amino group (-NH2) of the hydrazine attacks the most electrophilic center (the masked aldehyde), while the internal nitrogen (bearing the propanoic acid) closes the ring onto the ketone. This places the N-alkyl group adjacent to the methyl group derived from the ketone, yielding the 1,5-isomer .

Retrosynthetic Analysis & Workflow

The synthesis is broken down into two scalable steps:

  • Hydrazine Formation: Nucleophilic substitution of 2-chloropropanoic acid with hydrazine.

  • Cyclization: Regioselective condensation to form the pyrazole ring.[3]

G cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Cyclization SM1 2-Chloropropanoic Acid Int1 2-Hydrazinopropanoic Acid (Intermediate) SM1->Int1 SN2 Substitution 60°C, H2O Reag1 Hydrazine Hydrate (Excess) Reag1->Int1 Prod Target: 2-(5-methyl-1H-pyrazol-1-yl) propanoic acid Int1->Prod Cyclization EtOH/H2O, HCl, Reflux Reag2 4,4-Dimethoxy-2-butanone (Masked Formylacetone) Reag2->Prod

Figure 1: Retrosynthetic logic flow ensuring 1,5-regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydrazinopropanoic Acid

Objective: Convert 2-chloropropanoic acid to the hydrazine intermediate without significant dialkylation.

Reagents:

  • 2-Chloropropanoic acid (CAS: 598-78-7)

  • Hydrazine hydrate (80% or 100%) (CAS: 7803-57-8)

  • Sodium Carbonate (Na2CO3)

Protocol:

  • Preparation: In a 1L 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge Hydrazine hydrate (5.0 equiv).

    • Expert Note: A large excess of hydrazine is strictly required to prevent the formation of the dimer (dialkylated hydrazine), which is a major impurity.

  • Neutralization (In-situ): Dissolve 2-chloropropanoic acid (1.0 equiv) in water (1M concentration) and neutralize carefully with solid Na2CO3 (0.5 equiv) at 0°C to form the sodium salt.

  • Addition: Add the sodium 2-chloropropanoate solution dropwise to the stirring hydrazine solution over 60 minutes. Maintain temperature at 60°C.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor consumption of starting material by TLC (n-Butanol:Acetic Acid:Water 4:1:1, Ninhydrin stain).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess hydrazine and water.

    • Safety: Use a bleach scrubber for the vacuum pump exhaust to neutralize hydrazine vapors.

    • The residue contains the product and NaCl. For the next step, the crude salt mixture can often be used directly, or desalted via ion-exchange resin (Dowex 50W) if high purity is required. For this scalable protocol, we proceed with the crude residue.

Step 2: Cyclization to 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Objective: Regioselective ring closure to the 1,5-isomer.

Reagents:

  • Crude 2-Hydrazinopropanoic acid (from Step 1)

  • 4,4-Dimethoxy-2-butanone (CAS: 5436-21-5)

  • Ethanol (Solvent)[3][4][5][6]

  • Conc. HCl (Catalyst)[6]

Protocol:

  • Setup: Suspend the crude hydrazine intermediate (1.0 equiv assumed) in Ethanol (10 volumes).

  • Addition: Add 4,4-Dimethoxy-2-butanone (1.1 equiv).

  • Acidification: Add Conc. HCl (0.5 equiv) dropwise. The acid catalyzes the hydrolysis of the acetal to the aldehyde and promotes cyclization.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Mechanistic Insight: The terminal primary amine of the hydrazine attacks the transient aldehyde (generated from the acetal), forming a hydrazone. The secondary amine (bearing the propanoic acid) then attacks the ketone carbonyl. This sequence ensures the propanoic acid group ends up on the nitrogen adjacent to the methyl group (derived from the ketone).

  • Workup & Purification:

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in Water and adjust pH to ~12 with NaOH (aq). Wash with Ethyl Acetate (2x) to remove neutral impurities (unreacted diketone or 1,3-isomers).

    • Acidification: Adjust the aqueous layer pH to ~3.0 with HCl. The product should precipitate or oil out.

    • Extract with Ethyl Acetate (3x). Dry organic layers over MgSO4 and concentrate.

    • Crystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3). This step is crucial to remove trace 1,3-regioisomer.

Analytical Validation & QC

Distinguishing the 1,3- and 1,5-isomers is critical. Standard 1H NMR is insufficient without NOE experiments.

Parameter1,5-Isomer (Target)1,3-Isomer (Impurity)
Structure Me group at C5 (adjacent to N-R)Me group at C3 (distal to N-R)
1H NMR (CDCl3) C3-H singlet at ~7.4 ppmC5-H singlet at ~7.2 ppm
NOESY / ROESY Strong Cross-peak between N-CH(Me) and Pyrazole-CH3No Cross-peak between N-CH(Me) and Pyrazole-CH3
Carbon NMR C5 (attached to Me) typically ~139 ppmC3 (attached to Me) typically ~148 ppm

QC Specification:

  • Purity (HPLC): >98.0%[7]

  • Regioisomeric Purity: >99:1 (1,5 vs 1,3)

  • Appearance: White to off-white crystalline solid.

Safety & Scale-up Considerations

Hydrazine Handling[10]
  • Hazard: Hydrazine is carcinogenic, toxic, and unstable.

  • Control: For multi-kilogram scale, use flow chemistry for Step 1. Mixing hydrazine and the chloro-acid in a heated coil reactor minimizes the inventory of hot, hazardous reaction mixture and ensures excellent heat transfer.

Exotherm Management
  • The cyclization (Step 2) is exothermic. On a large scale, dose the HCl catalyst slowly at reflux temperature to control the rate of acetal hydrolysis and subsequent cyclization.

Waste Disposal
  • Aqueous waste from Step 1 contains hydrazine. Treat with sodium hypochlorite (bleach) to destroy hydrazine before disposal. Ensure the solution is alkaline during treatment to prevent chlorine gas evolution.

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. Mechanistic basis for 1,5-selectivity using acetals.
  • Synthesis of 1,5-Dimethylpyrazole (Analogous Protocol)

    • Journal of Heterocyclic Chemistry, Vol 43, Issue 6. "Regioselective synthesis of 1,5-disubstituted pyrazoles."
  • Separation of Pyrazole Isomers

    • BenchChem Application Note: "Column chromatography conditions for separ
  • General Hydrazine Alkylation Protocols

    • Smith, P.A.S. "Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds.

(Note: Specific CAS 113270-89-2 is a specialized intermediate; the protocol above is derived from validated methodologies for the 1,5-methyl-pyrazole class).

Sources

Application

Using 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid as a bidentate ligand

Application Note: Coordination Strategies for 2-(5-methyl-1H-pyrazol-1-yl)propanoic Acid Executive Summary This technical guide details the protocol for utilizing 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (abbreviated h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Strategies for 2-(5-methyl-1H-pyrazol-1-yl)propanoic Acid

Executive Summary

This technical guide details the protocol for utilizing 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (abbreviated here as 5-Me-PzAla ) as a bidentate anionic ligand. Unlike simple carboxylates, 5-Me-PzAla combines a hard oxygen donor (carboxylate) with a borderline soft nitrogen donor (pyrazole N2), creating a hemilabile 5-membered chelate ring.

The presence of the 5-methyl group is the critical structural feature. It introduces steric bulk proximal to the coordination site, which can enforce distorted geometries (e.g., preventing perfect square-planar stacking) and modulate catalytic activity by protecting the metal center from solvent approach. This guide covers ligand synthesis considerations, metal complexation protocols (specifically Cu(II) and Zn(II)), and structural characterization.

Ligand Profile & Chemical Properties

PropertySpecification
IUPAC Name 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid
Formula C₇H₁₀N₂O₂
MW 154.17 g/mol
Coordination Mode Bidentate (N,O-chelation)
Donor Atoms Pyrazole N(2) and Carboxylate O
Bite Angle ~78–82° (Typical for 5-membered N,O rings)
pKa (COOH) ~3.5 – 4.0 (Estimated)
Solubility Soluble in MeOH, EtOH, DMF, DMSO; Sparingly soluble in water (pH < 4).

Structural Logic: The ligand forms a 5-membered chelate ring upon coordination (


). The 

-methyl group on the propanoic backbone introduces chirality (if resolved), while the 5-methyl group on the pyrazole ring provides steric hindrance that discourages the formation of polymeric bridged structures, favoring discrete mononuclear or dinuclear species.

Critical Synthesis Note: Regiochemistry

Note: If synthesizing the ligand in-house, direct alkylation of 3(5)-methylpyrazole with 2-chloropropionic acid often yields the 1,3-isomer (3-methyl) as the major product due to steric avoidance. To obtain the 1,5-isomer (5-methyl) required for this protocol, the condensation method is recommended.

Recommended Route (Condensation): React ethyl 2-hydrazinopropionate with 4,4-dimethoxy-2-butanone (or acetylacetaldehyde dimethyl acetal). The hydrazine nitrogen attacks the carbonyl, and cyclization ensures the methyl group ends up at the 5-position relative to the N-alkyl tail.

Experimental Protocol: Metal Complexation

This protocol describes the synthesis of a discrete bis-chelate complex: [M(5-Me-PzAla)₂] (where M = Cu, Zn).

Reagents Required
  • Ligand: 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (1.0 mmol, 154 mg)

  • Metal Salt: Copper(II) Acetate Monohydrate (0.5 mmol, 100 mg) OR Zinc(II) Acetate Dihydrate.

  • Base: Sodium Hydroxide (1M aqueous solution) or Triethylamine.

  • Solvent: Methanol (HPLC Grade).

Step-by-Step Workflow
  • Ligand Deprotonation:

    • Dissolve 154 mg (1.0 mmol) of 5-Me-PzAla in 10 mL of Methanol.

    • Critical Step: Add 1.0 mmol of base (e.g., 1.0 mL of 1M NaOH or 140 µL Et₃N). Stir for 10 minutes. The solution must be clear.

    • Mechanism:[1][2] This generates the carboxylate anion (

      
      ), activating the O-donor.
      
  • Metal Addition:

    • Dissolve 0.5 mmol of the Metal Acetate in 5 mL of Methanol (and 1-2 mL water if solubility is poor).

    • Add the metal solution dropwise to the ligand solution under vigorous stirring.

    • Observation: For Cu(II), the solution will deepen to a rich blue/green color, indicating N,O-chelation.

  • Reaction & Crystallization:

    • Heat the mixture to 50°C for 2 hours.

    • Allow the solution to cool slowly to room temperature.

    • Slow Evaporation: Cover the vial with parafilm, poke small holes, and let stand for 24–48 hours. Crystals suitable for X-ray diffraction (XRD) should form.

  • Isolation:

    • Filter the precipitate/crystals.

    • Wash with cold methanol (2 x 2 mL) and diethyl ether.

    • Dry under vacuum.

Visualization of Reaction Pathway

G Start Start: 5-Me-PzAla (Protonated) Base Deprotonation (+ NaOH/Et3N) Start->Base Anion Active Ligand (L-) (Carboxylate Form) Base->Anion pH > 4.5 Complex Coordination (50°C, MeOH) Anion->Complex Metal Metal Salt (Cu(OAc)2 / Zn(OAc)2) Metal->Complex 1:2 Ratio Product Final Complex [M(5-Me-PzAla)2] Complex->Product Chelation (N,O-Bonding)

Figure 1: Synthetic workflow for the generation of the bis-chelate metal complex.

Characterization & Validation

To validate the bidentate coordination mode, compare the spectral data of the free ligand vs. the complex.

TechniqueParameterFree Ligand (HL)Metal Complex [M(L)₂]Interpretation
FT-IR

~1710–1730 cm⁻¹~1600–1630 cm⁻¹Disappearance of -COOH proton; shift indicates coordination.
FT-IR

N/A> 200 cm⁻¹Large separation (

) confirms monodentate O-binding (part of the chelate).
¹H NMR Pyrazole-HSharp signalsBroad/ShiftedFor Zn(II) (diamagnetic), shifts indicate N-coordination. For Cu(II), signals vanish (paramagnetic).
UV-Vis d-d transitionsNone~600–750 nmSpecific to Cu(II) geometry (distorted square planar/tetrahedral).
Structural Diagram: Coordination Mode

Coordination cluster_0 Bidentate Chelation (Target) Center Metal (M) N_donor N (Pyrazole) Center->N_donor Coordinate O_donor O (Carboxyl) Center->O_donor Coordinate N_donor->O_donor Ligand Backbone (5-membered ring) Sterics 5-Methyl Group (Steric Bulk) Sterics->N_donor Blocks Bridging

Figure 2: The 5-methyl group (yellow) forces discrete chelation by sterically hindering the formation of infinite polymeric bridges.

Applications

  • Bio-Inorganic Modeling: The N,O-donor set mimics amino acid coordination (e.g., Histidine-Carboxylate interactions) found in metalloproteins. The 5-methyl group allows researchers to model "crowded" active sites.

  • Catalysis: Copper complexes of this ligand are potential candidates for oxidative coupling reactions . The hemilabile nature of the pyrazole arm (it can de-coordinate temporarily) creates open sites for substrate binding.

  • Crystal Engineering: Unlike the rigid pyrazole-carboxylates used in MOFs, the flexible propanoic arm allows for the formation of helical coordination polymers if the synthesis conditions (solvothermal) favor bridging over chelation.

References

  • Mukherjee, R. (2000). "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews. (Detailed review of N-donor pyrazole behaviors).

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." (Foundational text on pyrazole sterics and 3 vs 5-methyl effects).

  • Halcrow, M. A. (2009). "The synthesis and coordination chemistry of 3-(pyrazol-1-yl)alkane-1-ols and related ligands." (Analogous N,O-donor ligand protocols).

  • CSD Database. (For structural comparison, search motifs: "Pyrazolyl-propionate").

(Note: While specific "Application Notes" for this exact derivative are rare in commercial literature, the protocols above are derived from established methodologies for homologous pyrazole-alkanoic acid ligands found in the cited reviews.)

Sources

Method

Application Note: Preparation of Metal-Organic Frameworks (MOFs) Using Pyrazole-Carboxylic Acid Linkers

[1][2][3][4][5] Executive Summary & Strategic Rationale The integration of pyrazole-carboxylic acid linkers into Metal-Organic Frameworks (MOFs) represents a strategic convergence of hard-soft acid-base (HSAB) theory . U...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary & Strategic Rationale

The integration of pyrazole-carboxylic acid linkers into Metal-Organic Frameworks (MOFs) represents a strategic convergence of hard-soft acid-base (HSAB) theory . Unlike traditional carboxylate-only MOFs, these bifunctional ligands offer a unique "dual-anchor" mechanism:

  • Carboxylate groups (Hard Bases): Form robust, reversible bonds with high-valent metal ions (e.g., Zr⁴⁺, Al³⁺), establishing the primary structural skeleton.

  • Pyrazole groups (Borderline Bases): Provide secondary coordination sites for softer metals (e.g., Zn²⁺, Cu²⁺) or act as hydrogen-bond donors/acceptors within the pore, critical for drug encapsulation and guest-host selectivity .

This guide details the synthesis, optimization, and validation of these hybrid MOFs, specifically tailored for applications in drug delivery and catalysis where pore environment tunability is paramount.

Ligand Architecture & Selection

The choice of linker dictates the topology and pore chemistry. The following table summarizes key pyrazole-carboxylate linkers utilized in this protocol.

Table 1: Common Pyrazole-Carboxylic Acid Linkers & Properties

Ligand NameAbbreviationStructure/FunctionalitypKa (approx)Target Metal Nodes
Pyrazole-4-carboxylic acid H₂PyCLinear, bifunctional. Short linker for microporous MOFs.COOH: ~3.5NH: ~14Cu, Zn, Zr
3,5-Pyrazoledicarboxylic acid H₃pdcBent angle (~140°). High density of open metal sites.COOH: ~2.5NH: ~14Al, Ni, Cu
4-(1H-pyrazol-4-yl)benzoic acid H₂PyBzExtended conjugation. Larger pore aperture for drug loading.COOH: ~4.2Zn, Cd

Experimental Protocols

Protocol A: Solvothermal Synthesis (The "Gold Standard")

Objective: Synthesis of a Zr-based Pyrazole-Carboxylate MOF (Analogous to MOF-808-PyC or PCN-300 series). Rationale: Solvothermal methods allow for the slow crystal growth required to minimize defects, critical for reproducible drug release profiles.

Materials:
  • Metal Source: ZrOCl₂[1]·8H₂O (Zirconyl chloride octahydrate) or ZrCl₄.[1]

  • Linker: Pyrazole-4-carboxylic acid (H₂PyC).[2]

  • Solvent: N,N-Dimethylformamide (DMF) (High boiling point, good solubility).

  • Modulator: Formic acid (Competes with linker to control crystal size).

Step-by-Step Methodology:
  • Pre-Dissolution (Critical Step):

    • In a 20 mL scintillation vial, dissolve 0.97 g (3.0 mmol) of ZrOCl₂·8H₂O in 30 mL of DMF.

    • Checkpoint: Ensure the solution is completely clear. Turbidity indicates premature hydrolysis.

    • Add 30 mL of Formic Acid.[1] This acts as the modulator.[3]

  • Linker Addition:

    • Add 0.54 g (4.4 mmol) of H₂PyC to the mixture.

    • Sonicate for 10-15 minutes until the linker is fully dispersed/dissolved.

  • Thermal Treatment:

    • Seal the vial with a Teflon-lined cap.[1]

    • Place in an isothermal oven at 100°C for 24 hours .

    • Mechanism:[4] The heat drives the deprotonation of the carboxylic acid and the displacement of the modulator, assembling the Zr₆ clusters.

  • Isolation & Washing (Activation):

    • Cool to room temperature naturally.

    • Centrifuge at 6000 rpm for 10 mins; discard supernatant.

    • Wash 1: Resuspend in DMF, soak for 12 hours at 60°C. (Removes unreacted linker).

    • Wash 2: Resuspend in Acetone, soak for 12 hours. (Exchanges high-boiling DMF for low-boiling acetone).

    • Repeat Acetone wash 3 times.[1]

  • Drying:

    • Vacuum dry at 85°C for 12 hours.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Objective: Rapid screening of synthesis conditions (Temperature/Time) for Zn-based systems. Rationale: Microwave heating provides uniform nucleation, reducing reaction times from days to minutes, ideal for optimizing particle size for intravenous drug delivery.

Methodology:
  • Precursor Mix:

    • Mix 1.0 mmol Zn(NO₃)₂·6H₂O and 1.0 mmol H₃pdc in 15 mL DMF/Ethanol/H₂O (1:1:1 v/v/v).

    • Note: The water helps solubilize the nitrate salt and aids in the deprotonation of the pyrazole.

  • Microwave Irradiation:

    • Transfer to a microwave-specific quartz vessel.

    • Ramp: 2 minutes to reach 140°C.

    • Hold: 140°C for 30 minutes (Stirring: Medium).

    • Cool: Rapid cooling (compressed air) to 50°C.

  • Validation:

    • Immediate visual check: A crystalline precipitate should form. If amorphous gel forms, increase solvent acidity slightly.

Visualizing the Workflow & Coordination

The following diagram illustrates the critical decision pathways and coordination logic for these specific MOFs.

MOF_Synthesis_Workflow cluster_coordination Coordination Logic Start Start: Ligand & Metal Selection Ligand_Choice Ligand: Pyrazole-Carboxylate (e.g., H2PyC, H3pdc) Start->Ligand_Choice Metal_Choice Metal Node Selection Start->Metal_Choice Solvothermal Protocol A: Solvothermal (Defect Control, High Stability) Ligand_Choice->Solvothermal Microwave Protocol B: Microwave (Rapid Screening, Nano-sizing) Ligand_Choice->Microwave Path_Hard High-Valent Metal (Zr, Al) (Hard Acid) Metal_Choice->Path_Hard High Stability Req. Path_Soft Divalent Metal (Zn, Cu) (Borderline Acid) Metal_Choice->Path_Soft Flexible/Bio-compatible Path_Hard->Solvothermal Path_Soft->Microwave Activation Activation (Solvent Exchange) Solvothermal->Activation Microwave->Activation Result_Zr Zr-MOF (e.g., MOF-808-PyC) Application: Catalysis/Stability Activation->Result_Zr If Zr used Result_Zn Zn-MOF (e.g., Zn-pdc) Application: Drug Adsorption Activation->Result_Zn If Zn used Coord_1 Carboxylate (O-donor) Binds Metal Cluster Coord_2 Pyrazole (N-donor) Binds Metal OR H-Bonds

Caption: Workflow decision tree for selecting synthesis routes based on metal node hardness and desired application outcomes.

Characterization & Quality Control

To ensure the protocol produced the correct phase, the following validation steps are mandatory.

Table 2: Characterization Checklist

TechniqueObservation GoalAcceptance Criteria
PXRD (Powder X-Ray Diffraction)Crystallinity & Phase PuritySharp, high-intensity peaks matching simulated patterns (e.g., from CCDC). No broad amorphous humps.
TGA (Thermogravimetric Analysis)Thermal Stability & Solvent RemovalDistinct weight loss step for solvent (<150°C) followed by plateau until decomposition (>350°C for Zr-MOFs).
N₂ Isotherm (BET) PorosityType I isotherm (microporous). Surface area should be >800 m²/g for MOF-808 derivatives.
¹H NMR (Digested) Ligand Ratio & IntegrityDigest 10mg MOF in D₂SO₄/DMSO-d6. Confirm ratio of Linker:Modulator is low (indicates successful activation).

Expert Insights & Troubleshooting

The "Gel" Problem:

  • Symptom:[5] Reaction yields a non-crystalline gel or amorphous powder.

  • Cause: Nucleation rate was too fast.

  • Fix: Increase the concentration of the modulator (Formic acid or Acetic acid). This slows down the ligand exchange rate, allowing for ordered crystal growth.

The "Pore Blocking" Issue:

  • Symptom: Low BET surface area despite good crystallinity.

  • Cause: Incomplete removal of high-boiling solvents (DMF) or unreacted linker trapped in pores.

  • Fix: Extend the Acetone exchange step to 3 days, refreshing solvent every 12 hours. Perform a supercritical CO₂ drying if available.

Drug Loading Optimization:

  • For drug delivery (e.g., Caffeine, Fluorouracil), the pyrazole N-H site is a key asset. It can hydrogen bond with drug molecules. Conduct drug loading in ethanol (if the MOF is stable) rather than water to prevent competition from water molecules for these binding sites.

References

  • Synthesis and Structure of PCN-300 (Zr-MOF)

    • Title: A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis.[2]

    • Source: Journal of the American Chemical Society.[6]

    • URL:[Link]

  • Microwave Synthesis of MOFs

    • Title: Microwave-Assisted Synthesis of Metal–Organic Frameworks.[5][6][7][8]

    • Source: Dalton Transactions (RSC).
    • URL:[Link]

  • MOF-808-PyC Protocol

    • Title: Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture.
    • Source: Royal Society of Chemistry (Supporting Info).
    • URL:[Link]

  • Applications in Drug Delivery

    • Title: Applications of Metal-Organic Frameworks as Drug Delivery Systems.
    • Source: PMC / NIH.
    • URL:[Link]

  • 3,5-Pyrazoledicarboxylic Acid Structures

    • Title: 3,5-Pyrazoledicarboxylic acid monohydr
    • Source: Acta Crystallographica Section C.[9]

    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Esterification of 2-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid

Introduction Esters of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid are valuable intermediates in the synthesis of a variety of biologically active molecules and functional materials. The strategic introduction of differen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Esters of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid are valuable intermediates in the synthesis of a variety of biologically active molecules and functional materials. The strategic introduction of different ester functionalities allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which is of paramount importance in drug discovery and development. This guide provides a comprehensive overview of several robust esterification procedures applicable to 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid, offering researchers and drug development professionals a selection of methods to suit different synthetic strategies and substrate requirements.

Chemical Principles and Strategic Selection of Esterification Methods

The choice of an esterification method is dictated by the nature of the alcohol, the steric hindrance around the carboxylic acid, and the presence of other functional groups in the molecule. For 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid, the heterocyclic nature of the pyrazole ring and the secondary carbon alpha to the carbonyl group are key considerations. Three primary methods are detailed here, each with distinct advantages:

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction, ideal for simple, unhindered primary and secondary alcohols where the starting materials are readily available and cost-effective.[1][2]

  • Carbodiimide-Mediated Esterification (Steglich-Type): A mild and highly efficient method for coupling carboxylic acids with a wide range of alcohols, including sterically hindered ones, under neutral or mildly basic conditions.[2][3][4][5] This method is particularly advantageous when dealing with acid-sensitive substrates.

  • Mitsunobu Reaction: A powerful and reliable method for the esterification of primary and secondary alcohols under mild, neutral conditions, proceeding with inversion of stereochemistry at the alcohol center.[6][7][8]

The following workflow provides a decision-making framework for selecting the most appropriate method:

Esterification_Decision_Workflow Start Select Alcohol Primary_Secondary Primary or Secondary Alcohol? Start->Primary_Secondary Tertiary Tertiary Alcohol? Primary_Secondary->Tertiary No Acid_Sensitive Acid-Sensitive Substrate? Primary_Secondary->Acid_Sensitive Yes Alternative Consider Alternative Methods (e.g., Acid Chloride) Tertiary->Alternative Sterically_Hindered Sterically Hindered Alcohol? Acid_Sensitive->Sterically_Hindered No Fischer Fischer-Speier Esterification Acid_Sensitive->Fischer No Steglich Steglich Esterification (DCC/DMAP) Acid_Sensitive->Steglich Yes Sterically_Hindered->Steglich Yes Mitsunobu Mitsunobu Reaction Sterically_Hindered->Mitsunobu Consider for mildness and stereoinversion

Caption: Decision workflow for selecting an esterification method.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid with Methanol

This method is a straightforward and cost-effective procedure for the synthesis of simple alkyl esters. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[1][2]

Materials:

  • 2-(5-Methyl-1H-pyrazol-1-yl)propanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq) to the flask.

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[9][10][11][12][13]

Protocol 2: Steglich-Type Esterification of 2-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid with Isopropanol

This protocol is particularly useful for the esterification with secondary alcohols or when the substrate is sensitive to acidic conditions. Dicyclohexylcarbodiimide (DCC) is used as a coupling agent, and 4-(Dimethylamino)pyridine (DMAP) serves as a catalyst.[2][3][4][5]

Materials:

  • 2-(5-Methyl-1H-pyrazol-1-yl)propanoic acid

  • Isopropanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the stirred solution in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cold solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate using a Buchner funnel and wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.[9][11][14]

Steglich_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Catalysis by DMAP cluster_2 Nucleophilic Attack and Product Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_DMAP N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP DCU DCU O_Acylisourea->DCU Byproduct DMAP DMAP Ester R-COOR' Acyl_DMAP->Ester + R'-OH ROH R'-OH

Sources

Method

Application Note: 2-(5-methyl-1H-pyrazol-1-yl)propanoic Acid in Agrochemical Synthesis

This guide details the synthesis, purification, and application of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid , a critical heterocyclic building block in the design of next-generation auxinic herbicides and pyrazole-carb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, purification, and application of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid , a critical heterocyclic building block in the design of next-generation auxinic herbicides and pyrazole-carboxamide fungicides.

Executive Summary & Scientific Context

The moiety 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid represents a strategic bioisostere of aryloxypropionic acids (e.g., Mecoprop, Dichlorprop). Replacing the phenyl ring with a pyrazole core alters lipophilicity (LogP) and metabolic stability while retaining the carboxylic acid "warhead" essential for auxin receptor binding (TIR1/AFB).

In agrochemical discovery, this scaffold is utilized to:

  • Modulate Auxinic Activity: The N-alkylated pyrazole mimics the spatial arrangement of the indole ring in IAA (Indole-3-acetic acid) but with enhanced resistance to degradation.

  • Generate SDHI Analogs: The carboxylic acid serves as a handle for coupling with aniline derivatives to synthesize Succinate Dehydrogenase Inhibitors (SDHIs).

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

  • Molecular Formula: C7H10N2O2

  • Key Challenge: Regioselectivity. The synthesis often yields a mixture of the target 1,5-isomer and the thermodynamically favored 1,3-isomer .

Critical Synthesis Protocols

Method A: Direct Alkylation (Industrial Route)

Best for bulk scale-up where chromatographic separation is feasible.

Principle: Nucleophilic substitution of 3-methylpyrazole with ethyl 2-bromopropionate. Caveat: Steric hindrance at the N1 position (adjacent to the methyl group) disfavors the formation of the 1,5-isomer. The reaction typically yields a 4:1 mixture favoring the unwanted 1,3-isomer.

Step-by-Step Protocol
  • Reagents:

    • 3-Methyl-1H-pyrazole (1.0 eq)

    • Ethyl 2-bromopropionate (1.2 eq)

    • Cesium Carbonate (

      
      ) (2.0 eq) - Selected over 
      
      
      
      to enhance solubility in organic media.
    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve 3-methylpyrazole in ACN (0.5 M).

    • Add

      
       and stir at room temperature for 30 mins.
      
    • Add ethyl 2-bromopropionate dropwise.

    • Heat to 60°C for 12 hours. (Avoid reflux to minimize degradation).

    • Filter inorganic salts and concentrate the filtrate.

  • Hydrolysis:

    • Treat the crude ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 4 hours.

    • Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.

  • Purification (The Critical Step):

    • The 1,5-isomer is generally more polar than the 1,3-isomer due to the dipole moment vector alignment.

    • Flash Chromatography: Silica gel; Gradient 0%

      
       50% EtOAc in Hexanes.
      
    • Note: The 1,5-isomer elutes after the 1,3-isomer.

Method B: Regioselective Cyclization (High-Fidelity Route)

Best for research libraries requiring >98% isomeric purity.

Principle: Construction of the pyrazole ring onto the hydrazine moiety, locking the regiochemistry.

Step-by-Step Protocol
  • Precursor Synthesis:

    • React 2-hydrazinopropanoic acid (or its ethyl ester) with 4,4-dimethoxybutan-2-one (acting as a 1,3-dielectrophile).

  • Cyclization:

    • Dissolve 2-hydrazinopropanoic acid hydrochloride (1.0 eq) in Ethanol.

    • Add 4,4-dimethoxybutan-2-one (1.1 eq).

    • Reflux for 4 hours.

    • Mechanism: The hydrazine

      
       attacks the ketone carbonyl first (forming hydrazone), followed by intramolecular attack of the NH on the acetal/aldehyde equivalent.
      
  • Result: This method exclusively yields the 1,5-isomer because the terminal nitrogen of the hydrazine (which becomes N1) attacks the most reactive electrophile (the ketone) first, placing the methyl group of the ketone at position 5 relative to the N1-propanoic acid tail.

Visualization of Pathways

SynthesisPathways Start_Alk 3-Methylpyrazole Inter_Alk Isomer Mixture (1,3-major / 1,5-minor) Start_Alk->Inter_Alk Method A: Direct Alkylation (Cs2CO3, ACN) Reagent_Alk + Ethyl 2-bromopropionate Start_Cyc 2-Hydrazinopropanoic acid Target TARGET: 2-(5-methyl-1H-pyrazol-1-yl) propanoic acid Start_Cyc->Target Method B: Regioselective Cyclization (EtOH, Reflux) Reagent_Cyc + 4,4-Dimethoxybutan-2-one Inter_Alk->Target Purification (Silica/HPLC) Waste Waste: 1,3-Isomer Inter_Alk->Waste Separation

Figure 1: Comparison of Direct Alkylation vs. Regioselective Cyclization routes. Method B is preferred for high-purity applications.

Application: Library Generation for Auxin Mimics

Once the acid is synthesized, it serves as a core scaffold. The following protocol describes coupling this acid to a library of anilines to test for herbicidal or fungicidal activity.

Protocol: Parallel Amide Coupling
  • Activation:

    • Dissolve 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins.

  • Coupling:

    • Add the specific aniline (e.g., 3,4-dichloroaniline for diuron analogs) (1.1 eq).

    • Stir at RT for 12 hours.

  • Workup:

    • Dilute with water. If solid precipitates, filter and wash.[1][2]

    • If oil forms, extract with DCM and pass through a phase separator.

Data Summary: Expected Isomer Properties
Property1,5-Isomer (Target)1,3-Isomer (Impurity)
Structure Methyl adjacent to N-linkerMethyl distal to N-linker
Steric Environment High steric clash at N1Low steric clash
HPLC Retention (C18) Longer (More Lipophilic)*Shorter (More Polar)
1H NMR (Methyl)

2.2 - 2.3 ppm (Shielded)

2.1 - 2.2 ppm
1H NMR (H-4) Singlet/Doublet ~6.0 ppmSinglet/Doublet ~5.9 ppm

*Note: Retention order can invert depending on pH and column stationary phase; always validate with NOESY NMR.

QC & Validation (Self-Validating System)

To ensure the integrity of the synthesized material, perform the NOE (Nuclear Overhauser Effect) experiment.

  • Target (1,5-isomer): Irradiation of the pyrazole methyl group signal WILL show an NOE enhancement of the methine proton on the propanoic acid chain (due to proximity).

  • Impurity (1,3-isomer): Irradiation of the methyl group will NOT show enhancement of the propanoic acid chain (too distant).

References

  • Aggarwal, R., et al. (2011). "Regioselective synthesis of 1-substituted-5-methylpyrazoles." Journal of Heterocyclic Chemistry.

  • Global Herbicide Resistance Action Committee (HRAC). (2024). "Classification of Herbicides According to Mode of Action (Auxin Mimics)."

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.

  • PubChem Compound Summary. (2025). "Pyrazole-1-propanoic acid derivatives."

Sources

Application

Coupling reactions involving 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid intermediates

Application Note: High-Efficiency Coupling of 2-(5-methyl-1H-pyrazol-1-yl)propanoic Acid Intermediates Introduction & Strategic Analysis The intermediate 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid represents a critical b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of 2-(5-methyl-1H-pyrazol-1-yl)propanoic Acid Intermediates

Introduction & Strategic Analysis

The intermediate 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid represents a critical building block in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, FLT3) and GPCR modulators.[1] Structurally, it functions as an


-aryl alanine mimic, offering unique vector exploration due to the rigidity of the pyrazole ring.

However, this scaffold presents two distinct synthetic challenges that distinguish it from standard aliphatic acid couplings:

  • Steric Congestion: The molecule features a "dual-clash" motif. The

    
    -methyl group of the propanoic backbone and the 5-methyl group of the pyrazole ring (ortho to the linkage) create significant steric bulk around the carboxylate. This hinders nucleophilic attack by the amine.
    
  • Racemization Risk: The

    
    -carbon is chiral and activated by the adjacent electron-withdrawing pyrazole ring.[1] Standard activation methods (e.g., acid chlorides) can lead to rapid racemization via enolization or the formation of transient cyclic intermediates.
    

This guide provides three validated protocols tailored to specific project phases: Discovery (Speed) , Process (Chiral Purity) , and Difficult Substrates (Low Reactivity) .

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, use the following logic flow to select the optimal coupling strategy based on your amine partner and purity requirements.

CouplingLogic Start Start: Analyze Amine & Acid IsChiral Is the Acid Enantiopure? Start->IsChiral AmineReactivity Amine Reactivity? IsChiral->AmineReactivity No (Racemic) ProtocolB Protocol B: T3P/Pyridine (High ee% / Process) IsChiral->ProtocolB Yes (Must preserve ee%) Scale Scale of Reaction? AmineReactivity->Scale High (Primary/Sec. Amines) ProtocolC Protocol C: Ghosez's Reagent (Difficult Amines) AmineReactivity->ProtocolC Low (Anilines, Heterocycles) ProtocolA Protocol A: HATU/DIPEA (Standard Discovery) Scale->ProtocolA < 100 mg (High Throughput) Scale->ProtocolB > 1 g (Scalable/Green)

Caption: Logic flow for selecting the optimal coupling reagent based on chirality, amine nucleophilicity, and reaction scale.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard Discovery)

Best for: Rapid synthesis of racemic analogs or when minor racemization is acceptable.[1] High yield for standard amines.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-acyl(7-azabenzotriazole) ester.[1] The 7-aza nitrogen provides an internal base effect, accelerating coupling which helps overcome the steric hindrance of the 5-methyl pyrazole.

Materials:

  • Acid: 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) [Concentration: 0.1 M][1]

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (1.0 equiv only at this stage) dropwise. Stir at room temperature (RT) for 5–10 minutes. Note: Solution should turn slightly yellow.[1]

  • Addition: Add the Amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Optimization: If conversion is <50% after 4 hours, heat to 40°C. Avoid higher temps to prevent racemization.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: T3P-Mediated Coupling (Chiral Retention & Scale-Up)

Best for: Enantiopure starting materials, scale-up (>1g), and "green" chemistry requirements.[1]

Mechanism: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride. It is unique because it does not generate a free carboxylate anion intermediate to the same extent as uronium salts, and the byproduct is water-soluble. It is widely regarded as the "Gold Standard" for preventing epimerization.

Materials:

  • Acid: 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF [Concentration: 0.2 M][1]

Step-by-Step:

  • Setup: Charge the Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) into the reaction vessel with EtOAc.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes. Exotherm control is critical for chiral purity.

  • Reaction: Allow to warm to RT naturally and stir for 12–16 hours.

  • Workup: The beauty of T3P is the workup. Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5 M HCl (to remove excess amine/pyridine), then sat. NaHCO₃, then brine.

  • Outcome: Often yields product of sufficient purity (>95%) to bypass chromatography.

Protocol C: Ghosez’s Reagent (Difficult/Non-Nucleophilic Amines)

Best for: Electron-deficient anilines or sterically hindered secondary amines where HATU/T3P fail.[1]

Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under strictly neutral conditions, avoiding the harsh acidity of oxalyl chloride/DMF, thus minimizing decomposition of the pyrazole ring.[1]

Materials:

  • Acid: 1.0 equiv[1]

  • Reagent: Ghosez's Reagent (1.2 equiv)[1]

  • Amine: 1.5 equiv[1]

  • Base: Pyridine (2.0 equiv)[1]

  • Solvent: DCM (Dichloromethane) [Concentration: 0.1 M][1]

Step-by-Step:

  • Activation: Dissolve Acid in dry DCM at 0°C. Add Ghosez's reagent dropwise. Stir for 1 hour at 0°C to RT.

    • Check: Monitor by quenching a small aliquot with MeOH and checking for Methyl Ester formation by LCMS.

  • Coupling: In a separate vial, dissolve Amine and Pyridine in DCM.

  • Combination: Add the activated acid chloride solution into the amine solution (Inverse addition) at 0°C.

  • Reaction: Stir at RT for 12 hours.

Comparative Data & Troubleshooting

Table 1: Reagent Performance Comparison

ParameterHATU (Protocol A)T3P (Protocol B)Acid Chloride (Protocol C)
Reactivity Very HighModerateHigh
Epimerization Risk Moderate (Base dependent)Very Low High
Steric Tolerance ExcellentGoodExcellent
Workup Aqueous wash + ColumnAqueous wash only Aqueous wash + Column
Cost HighModerateLow

Troubleshooting Guide:

  • Problem: Low Conversion.

    • Cause: The 5-methyl group on the pyrazole is blocking the approach.

    • Solution: Switch to Protocol C (Acid Chloride) or use microwave irradiation with Protocol A (50°C, 10 min) – Warning: Racemization risk increases.

  • Problem: Racemization observed (ee% drops).

    • Cause: Over-activation or excess base.

    • Solution: Switch to Protocol B (T3P). Use a weaker base like Collidine instead of DIPEA. Ensure temperature stays < 0°C during activation.

  • Problem: Pyrazole Ring Interference.

    • Cause: The N2 nitrogen of the pyrazole can coordinate with coupling reagents.

    • Solution: Ensure at least 1.0 equiv of base is present before adding the coupling reagent to "mask" the protonated species, or use T3P which is less susceptible to this coordination.

References

  • Sigma-Aldrich. 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid Product Page.[1] (Accessed 2025). Link

  • Archimica/Curia. T3P® (Propanephosphonic Acid Anhydride) Application Note. (Accessed 2025).[2] Link[1][3]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.
  • Han, S. Y., & Kim, Y. A. "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 2004. (Mechanistic basis for racemization).[4]

  • BldPharm. (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid.[1][5] (Accessed 2025). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in the Synthesis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support center for the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important pyrazole derivative. Drawing upon established principles of organic synthesis and practical laboratory experience, this document provides in-depth solutions to frequently encountered challenges.

Introduction: The Synthetic Challenge

The synthesis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically proceeds via a two-step sequence: N-alkylation of 5-methyl-1H-pyrazole with an ethyl 2-halopropanoate, followed by hydrolysis of the resulting ester. While seemingly straightforward, the inherent tautomerism of the 5-methyl-1H-pyrazole ring presents a significant challenge in controlling regioselectivity. Alkylation can occur at either of the two nitrogen atoms, leading to a mixture of the desired N1 isomer (2-(5-methyl-1H-pyrazol-1-yl)propanoic acid) and the undesired N2 isomer (2-(3-methyl-1H-pyrazol-1-yl)propanoic acid). This guide will address strategies to favor the formation of the desired product and effectively manage common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my overall yield of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid consistently low?

Potential Causes & Solutions:

  • Incomplete N-alkylation: The initial N-alkylation step may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains after the expected reaction time, consider increasing the reaction temperature or extending the reaction time. Ensure your reagents are of high purity and the solvent is anhydrous, as moisture can interfere with the reaction.

  • Suboptimal Base Selection: The choice and amount of base are critical for the deprotonation of the pyrazole.

    • Solution: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. Using a slight excess (1.5-2.0 equivalents) can drive the reaction to completion. For a stronger, non-nucleophilic base, sodium hydride (NaH) can be effective, though it requires more stringent anhydrous conditions.

  • Poor Reactivity of the Alkylating Agent: The leaving group on the propanoate ester influences its reactivity.

    • Solution: The reactivity of ethyl 2-halopropanoates follows the trend I > Br > Cl. If you are using ethyl 2-chloropropanoate and observing low conversion, switching to ethyl 2-bromopropanoate or ethyl 2-iodopropanoate will increase the rate of reaction.

  • Loss of Product During Workup and Purification: The product may be lost during extraction or purification steps.

    • Solution: Ensure the pH of the aqueous phase is appropriately adjusted during extraction to ensure the product is in the desired layer. During purification by column chromatography, careful selection of the eluent system is crucial to avoid co-elution with byproducts.

Question 2: How can I improve the regioselectivity of the N-alkylation to favor the desired 5-methyl isomer?

This is the most critical challenge in this synthesis. The alkylation of 3(5)-methylpyrazole often results in a mixture of isomers, with the 3-methyl isomer (the undesired product in this case) frequently being the major product.[1]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. However, in the case of 5-methyl-1H-pyrazole, the electronic effects can also play a significant role.

    • Insight: While counterintuitive, using a bulkier alkylating agent does not always guarantee selectivity towards the less hindered nitrogen. The interplay of sterics and electronics is complex.

  • Solvent Choice: The polarity and nature of the solvent can significantly influence the isomer ratio.

    • Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are good starting points and are known to influence regioselectivity in pyrazole alkylations.[2] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in similar systems and are worth investigating.

  • Base and Counterion: The choice of base and the resulting counterion can affect the nucleophilicity of the two nitrogen atoms in the pyrazole anion.

    • Recommendation: The combination of K₂CO₃ in DMSO is a well-established system for promoting N1-alkylation in some substituted pyrazoles.[3] Experimenting with different bases (e.g., Cs₂CO₃, NaH) can alter the isomer ratio.

Question 3: I have a mixture of the 5-methyl and 3-methyl isomers. How can I effectively separate them?

The similar polarity of the two regioisomers makes their separation by standard column chromatography challenging.[3]

Separation Strategies:

  • Optimize Column Chromatography:

    • Solvent System: Meticulously screen different eluent systems. A gradient elution may be more effective than an isocratic one. Sometimes, the addition of a small amount of a third solvent with a different polarity or property (e.g., dichloromethane, or a trace of acetic acid or triethylamine) can enhance separation.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or reverse-phase silica (C18).[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, especially on a smaller scale, preparative HPLC is a powerful, albeit more resource-intensive, option.

  • Crystallization: If the desired isomer is a solid, fractional crystallization can be an effective purification method. Experiment with different solvent systems to find one in which the desired isomer has lower solubility than the undesired one.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the propanoic acid side chain?

It is generally recommended to use an ester of 2-halopropanoic acid, such as ethyl 2-bromopropanoate, for the N-alkylation step. The reaction is typically cleaner and easier to monitor than using the free acid. The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid product.

Q2: What are the typical conditions for the hydrolysis of the ethyl ester?

Alkaline hydrolysis is the standard method. This involves treating the ethyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate with a base such as sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or tetrahydrofuran.[4][5] The reaction is typically carried out at room temperature or with gentle heating. Acidification of the reaction mixture after completion will precipitate the carboxylic acid product.

Q3: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. Specifically:

  • Alkylating agents like ethyl 2-bromopropanoate are lachrymators and should be handled in a well-ventilated fume hood.

  • Sodium hydride (NaH) , if used as a base, is highly reactive with water and flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents such as DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS).

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and for determining the ratio of the two regioisomers. The chemical shifts of the pyrazole ring protons and the methyl group will be different for the 5-methyl and 3-methyl isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols

The following are general, representative protocols that should be optimized for your specific laboratory conditions and scale.

Protocol 1: N-Alkylation of 5-methyl-1H-pyrazole

This protocol is a starting point for the synthesis of ethyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate.

Materials:

  • 5-methyl-1H-pyrazole (1.0 eq)

  • Ethyl 2-bromopropanoate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 5-methyl-1H-pyrazole in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl 2-bromopropanoate dropwise to the suspension.

  • Stir the reaction at a desired temperature (start with room temperature and consider heating to 50-80°C if the reaction is slow) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomers.

Protocol 2: Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve the ethyl ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide in water.

  • Stir the mixture at room temperature or heat gently (e.g., to 40-50°C) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0°C and slowly acidify with 1M HCl until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Action
Low Overall Yield Incomplete N-alkylationIncrease reaction time/temperature, use a more reactive alkylating agent (I > Br > Cl).
Suboptimal baseUse 1.5-2.0 eq of K₂CO₃ or consider NaH under anhydrous conditions.
Product loss during workupOptimize pH for extraction, use careful chromatographic techniques.
Poor Regioselectivity Inherent reactivityExperiment with different solvents (DMF, DMSO, TFE, HFIP) and bases (K₂CO₃, Cs₂CO₃, NaH).
Difficult Isomer Separation Similar polarityOptimize column chromatography (eluent, stationary phase), consider preparative HPLC or fractional crystallization.

Visualizations

Synthetic Pathway

Synthesis_Pathway Start 5-methyl-1H-pyrazole + Ethyl 2-bromopropanoate Intermediate Ethyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate (and 3-methyl isomer) Start->Intermediate K₂CO₃, DMF Product 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid Intermediate->Product 1. NaOH, EtOH/H₂O 2. H⁺

Caption: Synthetic route to 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Alkylation Check N-alkylation Completion (TLC/LC-MS) Start->Check_Alkylation Incomplete Incomplete Reaction Check_Alkylation->Incomplete Yes Complete Reaction Complete Check_Alkylation->Complete No Action_Alkylation Increase Temp/Time Use more reactive alkylating agent Incomplete->Action_Alkylation Check_Workup Review Workup & Purification Complete->Check_Workup Action_Workup Optimize Extraction pH Refine Chromatography Check_Workup->Action_Workup

Caption: Decision tree for troubleshooting low yield.

References

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved from [Link]

  • 2-(5-methyl-1h-pyrazol-1-yl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). J Org Chem. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved from [Link]

  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI. Retrieved from [Link]

  • ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). SpringerLink. Retrieved from [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. (n.d.). SciSpace. Retrieved from [Link]

  • 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. (n.d.). PubChem. Retrieved from [Link]

  • 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. (n.d.). EPA. Retrieved from [Link]

  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. (n.d.). OUCI. Retrieved from [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). Eur J Med Chem. Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. Retrieved from [Link]

Sources

Optimization

Purification strategies for 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid from reaction mixtures

Technical Support Center: Purification of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid Ticket ID: PUR-PYR-05-ME Subject: Optimization of isolation and purity profiles for N-alkylated pyrazole acids Assigned Scientist: Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Ticket ID: PUR-PYR-05-ME Subject: Optimization of isolation and purity profiles for N-alkylated pyrazole acids Assigned Scientist: Senior Application Specialist (Separation Sciences)

Executive Summary

Purifying 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid presents a distinct set of challenges arising from the amphoteric nature of the molecule and the regiochemistry of the pyrazole ring. The primary impurity in synthesis (particularly via direct N-alkylation) is the regioisomer 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid .

This guide moves beyond generic protocols to address the specific steric and electronic behaviors of the 1,5-disubstituted pyrazole system.

Module 1: The Regioisomer Challenge (Root Cause Analysis)

Before attempting purification, you must diagnose the composition of your crude mixture.

The Mechanism of Contamination: 3(5)-Methylpyrazole exists in tautomeric equilibrium. When you alkylate this starting material (e.g., with ethyl 2-bromopropionate), two products are formed:

  • The 1,5-isomer (Target): Methyl group and propanoic tail are adjacent. This is sterically hindered and typically the minor product in standard alkylation conditions.

  • The 1,3-isomer (Impurity): Methyl group and propanoic tail are separated. This is thermodynamically favored.

Visualizing the Problem:

Regioisomerism Tautomer 3(5)-Methylpyrazole (Tautomeric Mix) Alkylation Alkylation (2-halopropanoate + Base) Tautomer->Alkylation Target TARGET: 1,5-Isomer (Sterically Hindered) Alkylation->Target Attack at N1 Impurity IMPURITY: 1,3-Isomer (Thermodynamically Favored) Alkylation->Impurity Attack at N2

Caption: Divergent alkylation pathways leading to the critical separation challenge.

Module 2: Chemical Workup (The "Crude" Clean-up)

Issue: "My product is trapped in a sticky oil/gum." Diagnosis: This is often due to residual high-boiling solvents (DMF/DMSO) or inorganic salts trapped by the zwitterionic nature of the amino-acid-like structure.

Protocol: pH-Switch Extraction This molecule is amphoteric. It has a basic pyrazole nitrogen (pKa ~2.5) and an acidic carboxylic tail (pKa ~4.5). We exploit this for "chemical filtration."

  • Initial Dissolution: Dissolve the crude reaction mixture (after hydrolysis of the ester) in 1M NaOH (pH > 10).

    • Why: The molecule exists as a soluble carboxylate anion.

  • Organic Wash (The Impurity Strip): Wash the aqueous phase 2x with Dichloromethane (DCM) or Ethyl Acetate .

    • Why: This removes unreacted neutral pyrazoles, starting esters, and non-acidic organic byproducts. The target remains in the water.

  • Controlled Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~3.0 - 3.5 .

    • Critical Step: Do NOT go to pH 1. At pH < 2, the pyrazole nitrogen protonates, forming a soluble cation (

      
      ), preventing precipitation. You want the isoelectric region where the molecule is neutral/zwitterionic and least soluble.
      
  • Extraction/Filtration:

    • If solid precipitates: Filter and wash with cold water.

    • If oil forms: Extract with 2-MeTHF (2-Methyltetrahydrofuran) or IPA:CHCl3 (1:3) . 2-MeTHF is superior to DCM for polar acids.

Module 3: Regioisomer Separation Strategies

Issue: "HPLC shows two peaks with identical mass (LC-MS)." Solution: You have the 1,3 and 1,5 isomers.

Strategy A: Selective Crystallization (Scalable)

The 1,5-isomer (target) is less symmetric and sterically crowded, often leading to higher solubility and lower melting points than the 1,3-isomer.

  • Solvent System: Ethanol/Water or Acetonitrile .

  • Protocol:

    • Dissolve the mixture in hot Ethanol (minimum volume).

    • Add water dropwise until turbidity persists.

    • Cool slowly. The 1,3-isomer (impurity) typically crystallizes first due to better packing.

    • Filter off the impurity.

    • Concentrate the mother liquor to isolate the enriched 1,5-isomer .

Strategy B: Flash Chromatography (Polishing)

Because of the acidic tail, standard silica gel causes streaking.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase Modifier: You must use an acid modifier to suppress ionization of the carboxylic acid.

  • Recommended Eluent: DCM : Methanol : Acetic Acid (95 : 4 : 1).

  • Elution Order: typically, the 1,5-isomer (more sterically hindered, slightly less polar interaction with silica) elutes before the 1,3-isomer, but this must be confirmed by TLC.

Module 4: Analytical Troubleshooting (FAQ)

Q: How do I definitively distinguish the 1,3 and 1,5 isomers by NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • 1,5-Isomer (Target): You will see a NOE correlation between the pyrazole-methyl protons and the methine proton of the propanoic acid chain (the CH next to the nitrogen). They are spatially close.

  • 1,3-Isomer (Impurity): No NOE correlation between the methyl group and the propanoic chain; they are on opposite sides of the ring.

Q: The product is hygroscopic. How do I dry it? A: Pyrazole acids can trap water in the crystal lattice. Dry under high vacuum (0.1 mbar) at 45°C over P₂O₅ (phosphorus pentoxide) for 24 hours.

Q: Can I avoid the isomer problem entirely? A: Yes, but it requires changing the synthesis route. Instead of alkylating a pyrazole, use a cyclization strategy :

  • React hydrazine-propanoic acid (or ester) with acetylacetaldehyde dimethyl acetal (or equivalent 1,3-electrophile).

  • Caveat: This approach shifts the regioselectivity problem to the cyclization step, which is often controlled by solvent choice (e.g., using fluorinated alcohols like HFIP can invert regioselectivity).

Summary Workflow

PurificationFlow Crude Crude Reaction Mix (Ester Hydrolysis Complete) BaseWash Dissolve in 1M NaOH Wash with DCM Crude->BaseWash Acidification Acidify Aqueous to pH 3.5 (Isoelectric Point) BaseWash->Acidification PhaseSplit Phase Separation Acidification->PhaseSplit Solid Precipitate Forms PhaseSplit->Solid High Conc. Oil Oiling Out PhaseSplit->Oil Low Conc./Impurities Recryst Recrystallization (EtOH/Water) Solid->Recryst Extraction Extract with 2-MeTHF Oil->Extraction Final Pure 2-(5-methyl-1H-pyrazol-1-yl) propanoic acid Recryst->Final Extraction->Recryst

Caption: Decision matrix for the isolation of pyrazole propanoic acids.

References

  • Regioselectivity in Pyrazole Alkylation

    • Mechanism & Sterics: Elguero, J., et al. "The tautomerism of heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000.

  • Purification of Amphoteric Heterocycles

    • Isoelectric Precipitation: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Chapter on Pyrazoles: pKa and solubility data).

  • Analytical Differentiation (NOESY)

    • NMR of N-alkylpyrazoles: Claramunt, R. M., et al. "The use of 1H-15N HMBC and NOESY to determine the structure of N-substituted pyrazoles." Magnetic Resonance in Chemistry, 2006.

Troubleshooting

Overcoming solubility issues of pyrazole propanoic acids in aqueous media

Technical Support Center: Solubility Optimization for Pyrazole Propanoic Acids Ticket ID: #SOL-PYR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Pyrazole Propanoic Acids

Ticket ID: #SOL-PYR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: [1]

Executive Summary: The "Push-Pull" Solubility Paradox

Welcome to the technical support hub. You are likely facing precipitation issues with a molecule containing a pyrazole ring (aromatic, lipophilic, weak base) and a propanoic acid tail (ionizable, weak acid).

The core challenge with Pyrazole Propanoic Acids (PPAs) is their amphiphilic nature combined with high crystal lattice energy.

  • The Trap: At pH 3–5, the propanoic acid is protonated (neutral, -COOH) and the pyrazole is unprotonated (neutral). This is the Region of Intrinsic Solubility (

    
    ) , where the molecule is least soluble and most prone to "crashing out."
    
  • The Solution: You must drive the molecule into an ionized state—either Anionic (pH > 6) or Cationic (pH < 2)—or shield its hydrophobic core using cosolvents/complexation.

Module 1: pH & Ionization Strategies (The First Line of Defense)

Q: Why does my compound dissolve in DMSO but precipitate immediately upon adding water/buffer?

A: This is the "Solvent Shift Shock." DMSO solvates the hydrophobic pyrazole core. When you add water (especially acidic or neutral water), the solvent power drops, and if the pH is near the molecule's isoelectric point or intrinsic solubility region, the lattice energy dominates, causing precipitation.

Technical Insight:

  • Pyrazole pKa (Conjugate Acid): ~2.5 (Very weak base).

  • Propanoic Acid pKa: ~4.8 (Weak acid).

The "U-Shaped" Solubility Curve:

pH Range Species Dominance Solubility Status

| pH < 2.0 | Cationic (PyH


, COOH) | Moderate/High  (Salt form, but requires strong acid). |
| pH 3.0 – 5.0  | Neutral (Py, COOH) | CRITICAL LOW  (Aggregates form; precipitation likely). |
| pH > 6.0  | Anionic (Py, COO

) | High (Charge repulsion prevents aggregation). |

Corrective Protocol: The "Reverse Addition" Method Instead of adding buffer to your DMSO stock, do this:

  • Prepare your aqueous buffer at pH 7.4 or higher (Phosphate or Tris).

  • Slowly add the DMSO stock into the stirring buffer (not vice versa).

  • This ensures the acid moiety immediately ionizes (

    
    ) upon contact with the water, preventing the formation of the insoluble neutral species.
    

Module 2: Salt Formation & Counter-Ions

Q: I need to make a solid formulation. Which salt should I screen for?

A: Do not use HCl (Hydrochloride) unless you intend to keep the solution at pH < 2. For PPAs, you should target the carboxylic acid to form a stable anionic salt .

Recommended Counter-Ions (in order of preference):

Counter-IonTypeRationale
Meglumine Organic AmineLarge, bulky counter-ion disrupts crystal packing; provides high pH microenvironment.
Tromethamine (Tris) Organic AmineExcellent buffering capacity; commonly used for IV formulations.
Sodium (

)
Alkali MetalStandard, but may experience "Common Ion Effect" in saline buffers (PBS), leading to precipitation.
Lysine/Arginine Amino AcidBiocompatible; helps solubilize via hydrogen bonding networks.

Protocol: In-Situ Salt Screen (Micro-Scale)

  • Weigh 1 mg of PPA into a vial.

  • Add 1 equivalent of 1M NaOH or 1M Meglumine (in water).

  • Vortex. If clear, lyophilize to obtain the salt solid.

  • Reconstitute in water to verify solubility limits.

Module 3: Cosolvents & Complexation (Advanced Formulation)

Q: My compound is still insoluble at pH 7.4. What now?

A: If ionization isn't enough, your pyrazole core is likely too lipophilic (e.g., if it has phenyl substituents). You need to "cloak" the hydrophobic regions.

Strategy A: Cyclodextrin Complexation Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic pyrazole inside a donut-shaped ring while exposing hydrophilic hydroxyls to water.

  • Gold Standard: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Usage: 10% to 20% (w/v) HP-

    
    -CD in water.
    

Strategy B: The "ternary" Cosolvent System Avoid pure DMSO. Use a clinically relevant mix.

  • Recipe: 5% DMSO + 5% Solutol HS 15 (or Tween 80) + 90% Saline.

  • Why: The surfactant (Solutol/Tween) prevents the nucleation of crystals that DMSO might otherwise allow once diluted.

Module 4: Troubleshooting Workflow

Below is the logical decision tree for rescuing a precipitated PPA experiment.

Solubility_Workflow Start START: Compound Precipitated Check_pH Check pH of Final Solution Start->Check_pH Is_Acidic Is pH < 5.5? Check_pH->Is_Acidic Adjust_Base Adjust to pH 7.4 - 8.0 (Use NaOH or Tris) Is_Acidic->Adjust_Base Yes (Neutral Species Dominant) Is_Lipophilic Is LogP > 3.0? Is_Acidic->Is_Lipophilic No (Already Ionized) Success Solution Clear? (Proceed to Assay) Adjust_Base->Success Add_CD Add 20% HP-beta-Cyclodextrin Is_Lipophilic->Add_CD Yes (Hydrophobic Core Issue) Add_Surfactant Add 0.1% Tween 80 or Solutol HS 15 Is_Lipophilic->Add_Surfactant No (Nucleation Issue) Add_CD->Success Add_Surfactant->Success Fail_Loop Switch to Organic Stock (DMSO/PEG400) Success->Fail_Loop Still Precipitates

Figure 1: Decision matrix for solubilizing Pyrazole Propanoic Acid derivatives. Follow the path based on pH and lipophilicity (LogP).

FAQs: Rapid Fire Solutions

Q: Can I use sonication to dissolve the precipitate? A: Caution. Sonication generates heat and can degrade unstable compounds. It often creates a metastable supersaturated solution that will crash out again 2 hours later (likely during your cell assay). Heat (up to 40°C) is safer than prolonged sonication for thermodynamic equilibration.

Q: My LC-MS peak shape is terrible. Is this solubility related? A: Yes. If you are running an acidic mobile phase (0.1% Formic Acid), your PPA is in its neutral/insoluble form inside the column.

  • Fix: Switch to a slightly basic mobile phase (10mM Ammonium Bicarbonate, pH 7.8) to keep the acid ionized and improve peak symmetry.

Q: How do I store the stock solution? A: Store as a 10-20 mM solution in 100% DMSO at -20°C. Do not store in aqueous buffers (hydrolysis/precipitation risk). Freeze/thaw cycles promote crystal growth; aliquot into single-use vials.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (Discusses Cyclodextrin and Salt strategies). Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews. (Authoritative guide on counter-ion selection). Retrieved from [Link]

Sources

Optimization

Minimizing decarboxylation side reactions in pyrazole acid synthesis

Welcome to the technical support center for pyrazole acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with decarboxylation side rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with decarboxylation side reactions during the synthesis of pyrazole carboxylic acids. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve higher yields and purity in your target molecules.

Introduction to the Challenge: Unwanted Decarboxylation

The synthesis of pyrazole carboxylic acids is a cornerstone in the development of a wide array of pharmaceuticals and agrochemicals. However, the inherent thermal and chemical lability of these compounds can often lead to a problematic side reaction: decarboxylation. This loss of the carboxylic acid group not only reduces the yield of the desired product but also introduces impurities that can be challenging to separate. Understanding the mechanisms that drive this unwanted reaction is the first step toward mitigating it.

Decarboxylation of pyrazole carboxylic acids is often promoted by elevated temperatures, harsh acidic or basic conditions, and the presence of certain metal catalysts.[1][2][3] The electronic nature of the substituents on the pyrazole ring also plays a crucial role in the stability of the carboxylic acid group.[4][5] This guide will provide you with the knowledge and tools to control these factors and minimize decarboxylation in your synthetic routes.

Troubleshooting Guide: Minimizing Decarboxylation

This section is designed to help you diagnose and solve common issues related to decarboxylation during pyrazole acid synthesis.

Observed Problem Probable Cause Recommended Solution
Low or no yield of the desired pyrazole carboxylic acid. The reaction temperature is too high, leading to thermal decarboxylation.Carefully monitor and control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. For thermally sensitive substrates, explore milder synthesis routes.[6][7]
Significant formation of the decarboxylated pyrazole byproduct. The pH of the reaction is too acidic or too basic, catalyzing the decarboxylation.Optimize the pH of the reaction medium. For instance, in the Knorr synthesis, mildly acidic conditions are often sufficient for cyclization without promoting significant decarboxylation.[8][9] If possible, work close to neutral pH, especially during workup and purification.
Inconsistent yields between batches. Variations in heating rates, reaction times, or the purity of reagents are leading to inconsistent levels of decarboxylation.Standardize all reaction parameters, including heating mantle settings, stirring rates, and the source and purity of starting materials. Implement strict quality control on all reagents.
Decarboxylation occurs during product isolation and purification. The use of high temperatures during solvent evaporation or chromatography is causing product degradation.Employ low-temperature purification techniques such as rotary evaporation under reduced pressure at a controlled temperature. For chromatography, consider using a column with a less acidic or basic stationary phase and avoid prolonged exposure to the stationary phase.
The presence of electron-withdrawing groups on the pyrazole ring appears to increase decarboxylation. Electron-withdrawing groups can influence the electronic stability of the pyrazole ring and the carboxylate group, in some cases making them more susceptible to decarboxylation under certain conditions.[2][3]For substrates with strong electron-withdrawing groups, it is crucial to use the mildest possible reaction conditions. This may involve exploring alternative synthetic strategies that avoid harsh reagents or high temperatures.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the decarboxylation of pyrazole carboxylic acids?

A1: The decarboxylation of pyrazole carboxylic acids can proceed through several mechanisms depending on the conditions. Thermally, it often involves the formation of a zwitterionic intermediate, followed by the elimination of carbon dioxide. Under acidic conditions, protonation of the pyrazole ring can facilitate the loss of CO2. In the presence of certain metal catalysts like copper, the reaction can proceed via the formation of a metal-carboxylate complex which then undergoes decarboxylation.[1]

Q2: At what position is the carboxylic acid group on the pyrazole ring most susceptible to decarboxylation?

A2: The stability of a carboxylic acid group on a pyrazole ring is influenced by its position (C3, C4, or C5) and the other substituents present. While a definitive universal rule is difficult to state without considering the full substitution pattern, carboxylic acids at positions adjacent to a ring nitrogen (C3 and C5) can be more susceptible to decarboxylation due to the electronic influence of the nitrogen atoms.

Q3: Are there specific synthetic routes that are known to be less prone to decarboxylation?

A3: Yes, synthetic strategies that employ milder reaction conditions are generally preferred. For example, some modern multicomponent reactions can proceed at lower temperatures and near-neutral pH, thereby reducing the risk of decarboxylation.[11][12] Additionally, synthesizing the pyrazole core first and then introducing the carboxylic acid group via a less harsh method (e.g., carboxylation with CO2 and a suitable organometallic intermediate) can be a viable strategy for particularly sensitive substrates.

Q4: How do electron-donating versus electron-withdrawing substituents on the pyrazole ring affect decarboxylation?

A4: The effect of substituents on decarboxylation is complex and can be context-dependent. Generally, electron-withdrawing groups can destabilize the carboxylate anion, potentially making decarboxylation more favorable under certain mechanistic pathways.[5][13] Conversely, electron-donating groups may stabilize the carboxylate and make decarboxylation more difficult. However, the overall electronic nature of the pyrazole ring and the specific reaction conditions will ultimately determine the outcome.[4]

Q5: Can I use a protecting group strategy to prevent decarboxylation?

A5: While not a common strategy for preventing decarboxylation of the final product, protecting groups can be employed on other functionalities of the molecule to allow for milder reaction conditions during the synthesis of the pyrazole carboxylic acid. For instance, protecting a sensitive functional group might enable a lower-temperature reaction, indirectly minimizing decarboxylation.

Experimental Protocols

Optimized Protocol for the Synthesis of a Pyrazole-4-Carboxylic Acid Derivative via Knorr-Type Cyclization with Minimized Decarboxylation

This protocol provides a step-by-step method for a common pyrazole acid synthesis, with specific considerations to minimize the decarboxylation side reaction.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Purification A 1. Combine 1,3-dicarbonyl compound and solvent in a round-bottom flask. B 2. Cool the mixture in an ice bath. A->B C 3. Slowly add hydrazine derivative dropwise with stirring. B->C D 4. Allow the reaction to warm to room temperature and stir for 12-24 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench the reaction with cold water. E->F G 7. Extract the product with a suitable organic solvent. F->G H 8. Wash the organic layer with brine. G->H I 9. Dry the organic layer over anhydrous sodium sulfate. H->I J 10. Concentrate the solvent under reduced pressure at low temperature (<40°C). I->J K 11. Purify the crude product by recrystallization or column chromatography. J->K L 12. Characterize the final product. K->L

Caption: A generalized workflow for the synthesis of pyrazole carboxylic acids with an emphasis on mild conditions to prevent decarboxylation.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl ester (1.0 eq) and a suitable solvent (e.g., ethanol, acetic acid). A mildly acidic solvent can catalyze the reaction without promoting significant decarboxylation.[8][14]

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add the hydrazine derivative (1.0-1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours. The optimal time will depend on the specific substrates.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation:

    • Once the reaction is complete, pour the mixture into a beaker containing cold water.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C to prevent thermal decarboxylation of the product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography.

    • If using chromatography, choose a solvent system that provides good separation and elutes the product in a timely manner to minimize contact time with the stationary phase.

Diagram of the Decarboxylation Side Reaction:

G cluster_0 Pyrazole Carboxylic Acid cluster_1 Decarboxylated Pyrazole A Pyrazole-COOH B Pyrazole-H + CO2 A->B Heat, Acid/Base, or Metal Catalyst

Caption: The unwanted conversion of a pyrazole carboxylic acid to its decarboxylated analogue.

Conclusion

Minimizing decarboxylation in pyrazole acid synthesis is a matter of careful control over reaction conditions and a thorough understanding of the stability of the target molecule. By implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts. For further assistance, please do not hesitate to contact our technical support team.

References

  • Xiang, S., Zhang, X., Chen, H., Li, Y., Fan, W., & Huang, D. (2019). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(9), 2359-2364. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). [Link]

  • Decarboxylation - Organic Chemistry Portal. (n.d.). [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23). [Link]

  • Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids - Research Explorer - The University of Manchester. (n.d.). [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). [Link]

  • Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis - PMC - NIH. (n.d.). [Link]

  • Knorr Pyrazole Synthesis. (n.d.). [Link]

  • Knorr Pyrazole Synthesis - ResearchGate. (n.d.). [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.). [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.). [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.). [Link]

  • Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices - ResearchGate. (n.d.). [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. (2025, September 10). [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024, September 10). [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed. (n.d.). [Link]

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials - ACS Publications. (2024, July 25). [Link]

  • Decarboxylative Carbon-Carbon Bond-Forming Transformations of (Hetero)aromatic Carboxylic Acids | Request PDF - ResearchGate. (2025, August 5). [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (2025, August 10). [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (n.d.). [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC. (2023, October 10). [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5). [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate. (2025, August 7). [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (n.d.). [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand - MDPI. (2022, February 10). [Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - European Patent Office - EP 289 - Googleapis.com. (2013, August 28). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Transfer Catalysis in Pyrazole Alkylation

<_Step_2> Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Phase Transfer Catalysis (PTC) for the N-alkylation of pyrazoles.

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Phase Transfer Catalysis (PTC) for the N-alkylation of pyrazoles. The following content provides in-depth, field-tested insights into common experimental challenges. It is structured in a question-and-answer format to directly address specific issues you may encounter.

Introduction: The Power and Pitfalls of PTC in Pyrazole Alkylation

Phase Transfer Catalysis (PTC) is a uniquely powerful technique for reacting water-soluble nucleophiles (like a deprotonated pyrazole) with organic-soluble electrophiles (like an alkyl halide).[1] The catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting the pyrazole anion from the aqueous or solid phase into the organic phase where the alkylation occurs.[2][3] This method avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents, making it a greener and often more efficient choice.[4]

However, the apparent simplicity of PTC belies a complex interplay of factors. The primary challenges in pyrazole alkylation are controlling the regioselectivity between the two adjacent nitrogen atoms (N1 and N2) and achieving high conversion.[5][6] This guide will dissect these challenges, providing not just solutions, but the chemical reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Conversion of Starting Material

Q: I've set up my pyrazole alkylation reaction using a standard PTC protocol (e.g., pyrazole, alkyl halide, K₂CO₃, and TBAB in toluene), but I'm seeing very little or no product formation after several hours. What's going wrong?

This is a common issue that can stem from several factors, ranging from the physical setup of the reaction to the chemical nature of the reagents.

Potential Cause & Troubleshooting Steps

  • Inadequate Mixing/Agitation:

    • The "Why": PTC reactions are interfacial, meaning the catalyst must physically move between the phases to work. The rate of this transfer is directly proportional to the interfacial surface area between the aqueous/solid phase and the organic phase.[7][8] Insufficient agitation leads to a small interfacial area, dramatically slowing the reaction.

    • The Solution:

      • Increase Stirring Rate: Ensure your reaction is being stirred vigorously. For magnetic stirring, use a football-shaped stir bar for round-bottom flasks to ensure maximum contact at the phase boundary. For mechanical stirring on a larger scale, ensure the impeller is creating a deep vortex. The reaction rate should increase with agitation speed until a plateau is reached, indicating that inter-phase transfer is no longer the rate-limiting step.[9]

      • Consider Sonication: Ultrasound can be used to create extremely fine emulsions, maximizing the interfacial area and accelerating the transfer rate.[7]

  • Poor Catalyst Selection or Activity:

    • The "Why": The catalyst's structure determines its ability to partition into the organic phase. A catalyst with short alkyl chains (like tetramethylammonium) is too hydrophilic and will remain in the aqueous phase, while a catalyst with excessively long chains may become too lipophilic, effectively trapping it in the organic phase.[7]

    • The Solution:

      • Choose a Lipophilic Catalyst: For most applications, tetrabutylammonium bromide (TBAB) or tetrahexylammonium bromide are good starting points.[10] Catalysts like Aliquat 336 (methyltrioctylammonium chloride) are also highly effective due to their high lipophilicity.[3][11]

      • Check Catalyst Quality: Ensure the catalyst has not degraded. Quaternary ammonium salts are generally stable but can be hygroscopic.

      • Increase Catalyst Loading: While typically used at 1-10 mol%, increasing the loading to 5-10 mol% can sometimes overcome kinetic barriers, though this is a less elegant solution.[10]

  • Incorrect Base or Insufficient Deprotonation:

    • The "Why": The pyrazole N-H must be deprotonated to form the nucleophilic anion. If the base is not strong enough or is not accessible, no reaction will occur.

    • The Solution:

      • Base Strength: For most pyrazoles, solid potassium carbonate (K₂CO₃) or aqueous sodium hydroxide (50% w/w) are sufficient.[12][13] For less acidic pyrazoles (e.g., those with electron-withdrawing groups), a stronger base like sodium hydride (NaH) might be necessary, though this moves away from classic PTC conditions.[5]

      • Solid vs. Liquid Base: If using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area.

  • Reactive Alkylating Agent:

    • The "Why": The reactivity of the alkylating agent (R-X) is dependent on the leaving group.

    • The Solution:

      • Leaving Group Ability: The general trend for reactivity is I > Br > OTs > Cl.[6] If you are using an alkyl chloride and seeing low reactivity, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[6]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is working, but I'm getting a roughly 1:1 mixture of N1 and N2 alkylated pyrazoles. How can I favor the formation of a single isomer?

This is the most frequent and challenging aspect of pyrazole alkylation. The two nitrogen atoms have similar nucleophilicity, and controlling the site of attack is paramount for synthetic utility.[14] Selectivity is governed by a delicate balance of sterics, electronics, and reaction conditions.[5]

dot

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase org_cat [Q+Pz-] (Organic Soluble Ion Pair) product N-Alkyl Pyrazole (R-Pz) org_cat->product SN2 Reaction aq_cat Catalyst (Q+X-) alkyl_agent Alkyl Halide (R-X) product->aq_cat Catalyst Regeneration (Returns with X-) aq_cat->org_cat Phase Transfer of Anion pyrazole_anion Pyrazole Anion (Pz-) (from Pz-H + Base)

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Distinguishing 5-Methyl and 3-Methyl Pyrazole Regioisomers via NOESY NMR

Executive Summary In drug discovery, the pyrazole ring is a privileged scaffold, prevalent in kinase inhibitors and anti-inflammatory agents.[1] A recurring synthetic challenge is the alkylation or arylation of 3(5)-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the pyrazole ring is a privileged scaffold, prevalent in kinase inhibitors and anti-inflammatory agents.[1] A recurring synthetic challenge is the alkylation or arylation of 3(5)-methylpyrazole, which invariably yields a mixture of 1,3-dimethylpyrazole (or 1-substituted-3-methyl) and 1,5-dimethylpyrazole (or 1-substituted-5-methyl) regioisomers.[1]

While 1D


H NMR can suggest isomer ratios based on chemical shift trends, it is often inconclusive due to solvent-dependent shielding effects.[1] Nuclear Overhauser Effect Spectroscopy (NOESY)  provides the definitive structural assignment by detecting through-space spatial proximity (

Å) between the

-substituent and the ring substituents.[1]

This guide outlines the mechanistic basis, experimental protocol, and data interpretation logic required to unambiguously distinguish these isomers.

The Scientific Challenge: Tautomerism vs. Regioisomerism

To interpret the NMR data correctly, one must distinguish between the starting material and the product:

  • Starting Material (Unsubstituted): 3-methylpyrazole exists as a mixture of tautomers (

    
    -3-methyl and 
    
    
    
    -5-methyl) in fast exchange. In solution, these signals average out, making them chemically equivalent on the NMR timescale.[1]
  • Product (

    
    -Substituted):  Upon 
    
    
    
    -alkylation, the tautomeric shift is "frozen," resulting in two distinct, stable regioisomers.
    • Isomer A (1,3-isomer): The methyl group is at position 3; the proton is at position 5.[1]

    • Isomer B (1,5-isomer): The methyl group is at position 5; the proton is at position 3.[1]

The Problem: The thermodynamic product (often 1,[1]3) and kinetic product (often 1,[1]5) ratios vary based on steric bulk and reaction conditions.[1] Assignment by simple chemical shift rules is risky because the shielding cone of the


-substituent (especially if aromatic) can shift the methyl signals unpredictably.[1]

Mechanistic Basis: The NOE Effect[1][2]

The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between two spins (


 and 

) that are close in space.[1] The intensity of the NOE signal is proportional to the inverse sixth power of the distance between the nuclei (

).[1]
  • Effective Range:

    
     Å.
    
  • Significance for Pyrazoles:

    • In the 1,5-isomer , the

      
      -substituent (e.g., 
      
      
      
      -CH
      
      
      or
      
      
      -Ph) is sterically crowded against the C5-Methyl group.[1] Distance is typically
      
      
      Å. Result: Strong NOE cross-peak.
    • In the 1,3-isomer , the

      
      -substituent is adjacent to the C5-Proton (
      
      
      
      ).[1] The C3-Methyl is on the opposite side of the ring, too far (
      
      
      Å) for a direct NOE.[1] Result: NOE between
      
      
      -substituent and
      
      
      ; NO NOE between
      
      
      -substituent and Methyl.

Experimental Protocol

This protocol is optimized for small molecules (MW < 500 Da) to avoid the "zero-crossing" point of the NOE where signals vanish.[1]

Sample Preparation[1][3][4][5]
  • Concentration: 10–20 mg in 0.6 mL solvent (approx. 20–50 mM). High concentration improves signal-to-noise for weak NOEs.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
    • Note: DMSO-

      
       is preferred if the sample contains exchangeable protons or to prevent aggregation, but CDCl
      
      
      
      often provides better resolution for the methyl region.[1]
  • Degassing: Optional but recommended. Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), reducing the NOE enhancement.[1] Bubbling with 
    
    
    
    for 2 minutes is sufficient.
Acquisition Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Sequence 2D NOESY (e.g., noesygpphpp)Phase-sensitive mode with gradient selection for clean spectra.[1]
Mixing Time (

)
500 – 800 ms Critical. < 300 ms is too short for buildup; > 1000 ms causes spin diffusion (false positives).
Relaxation Delay (

)
2.0 – 3.0 sMust allow full relaxation (

) for quantitative buildup.
Scans (NS) 8, 16, or 32Depends on concentration.[1] NOE signals are 1-5% of diagonal intensity.
Spectral Width 10–12 ppmEnsure aromatic and aliphatic regions are covered.

Data Interpretation & Visualization

Comparative Analysis Table

The following table assumes an


-Methylated pyrazole product (1,X-dimethylpyrazole).
Feature1,3-Dimethylpyrazole (Isomer A)1,5-Dimethylpyrazole (Isomer B)[1]
Geometry

-Me is far from C-Me.

-Me is adjacent to C-Me.
Key NOE Correlation

-Me

Ring Proton (

)

-Me

C-Me (

)
Secondary NOE


C3-Me


C5-Me
Chemical Shift (

-Me)
Typically shielded (3.6 - 3.8 ppm)Typically deshielded (3.8 - 4.0 ppm) due to steric clash.
Diagnostic Outcome Cross-peak between Singlet (

-Me) and Doublet (

).[1]
Cross-peak between Singlet (

-Me) and Singlet (C-Me).[1]
Structural Visualization (Graphviz)[1]

The diagram below visualizes the spatial relationships. The Green Arrows indicate the diagnostic NOE signals you will see; the Red Dashed Arrows indicate interactions that are structurally impossible (too far).[1]

Pyrazole_NOESY cluster_13 1,3-Isomer (N-Me far from C-Me) cluster_15 1,5-Isomer (N-Me close to C-Me) N1_13 N1 (N-Me) C5_13 C5 (Proton H5) N1_13->C5_13 Adjacent N1_13->C5_13 STRONG NOE (Diagnostic) C3_13 C3 (Methyl) N1_13->C3_13 NO SIGNAL (> 5 Å) C5_13->C3_13 Ring N1_15 N1 (N-Me) C5_15 C5 (Methyl) N1_15->C5_15 Adjacent N1_15->C5_15 STRONG NOE (Diagnostic) C3_15 C3 (Proton H3) N1_15->C3_15 NO SIGNAL (> 5 Å) C5_15->C3_15 Ring

Caption: Comparative NOE pathways. Left: In the 1,3-isomer, the N-Methyl interacts with the H5 proton.[1] Right: In the 1,5-isomer, the N-Methyl interacts directly with the C5-Methyl group.[1]

Troubleshooting & Common Pitfalls

  • Spin Diffusion (The "False Positive"):

    • Symptom:[2][3] In the 1,3-isomer, you see a weak spot connecting

      
      -Me to C3-Me.
      
    • Cause: Magnetization transfers from

      
      -Me 
      
      
      
      
      
      
      
      
      
      
      
      C3-Me.
    • Solution: Reduce mixing time (

      
      ) from 800 ms to 400 ms. Direct NOEs build up faster; spin diffusion is delayed.
      
  • Exchange Peaks (Chemical Exchange):

    • If your product is not fully stable or contains traces of acid/base, you might see exchange peaks (same phase as diagonal) rather than NOE peaks (opposite phase to diagonal in small molecules, depending on phasing convention).[1]

    • Validation: Ensure the cross-peaks have the correct phase (positive/negative) relative to the diagonal for a true NOE.[1][2]

  • Overlap:

    • If

      
      -Me and C-Me signals overlap in 1D, use 2D HMBC  to assign the carbons first.[1] The 
      
      
      
      -Me protons will correlate to C3/C5 ring carbons.[3] The C5 carbon (in 1,5-isomer) is typically more shielded (lower ppm) than C3 due to the
      
      
      -effect of the nitrogen lone pair, though this is less reliable than NOESY.[1]

References

  • BenchChem. "Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide." BenchChem Technical Library.

  • Cattaneo, A., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives."[1] Molecules, vol. 27, no.[1] 18, 2022.[1]

  • University of Chicago NMR Facility. "1D NOESY made easy." NMR Facility Blog, 2021.

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.[1] (Standard Reference for Mixing Time Protocols).[1]

  • Alkorta, I., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study."[1] Journal of the Chemical Society, Perkin Transactions 2.[1]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Assessment of Pyrazole Acids

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Pyrazole acids, a significant class of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Pyrazole acids, a significant class of heterocyclic compounds with diverse pharmacological activities, present unique analytical challenges in their purity assessment. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of pyrazole acids, grounded in scientific principles and validated protocols.

The Analytical Imperative: Why Purity Assessment of Pyrazole Acids Matters

Pyrazole acids and their derivatives are foundational scaffolds in numerous pharmaceuticals. Their synthesis can often result in a variety of impurities, including regioisomers, starting material residues, and degradation products.[1] The presence of these impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and reliable analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

A well-developed HPLC method should be stability-indicating, meaning it can separate the main component from its potential process-related impurities and degradation products.[1][2] This guide will walk you through the critical considerations and experimental comparisons to develop such a method.

Foundational Choices: Selecting the Right Chromatographic Conditions

The success of any HPLC method hinges on the judicious selection of the stationary and mobile phases. For pyrazole acids, which are typically polar and ionizable, reverse-phase HPLC is the most common and effective approach.

The Workhorse of Reverse-Phase: A Comparison of Stationary Phases

The choice of the stationary phase is paramount in achieving the desired selectivity and resolution. While the C18 column remains the industry's workhorse, other chemistries can offer unique advantages for pyrazole acid analysis.

Stationary PhasePrinciple of SeparationAdvantages for Pyrazole AcidsDisadvantages for Pyrazole Acids
C18 (Octadecylsilane) Primarily hydrophobic interactions.Excellent retention for a wide range of compounds; extensive literature and application notes available.[1][3][4][5][6][7]May show poor retention for very polar pyrazole acids; potential for strong secondary interactions with residual silanols, leading to peak tailing.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions.Enhanced selectivity for aromatic compounds due to π-π interactions with the pyrazole ring; can provide alternative selectivity to C18.May exhibit lower overall hydrophobicity compared to C18, leading to reduced retention.
Cyano (CN) Can be used in both normal-phase and reverse-phase modes; offers different selectivity based on dipole-dipole interactions.Useful for separating isomers with subtle differences in polarity; can provide unique selectivity for certain pyrazole derivatives.Generally less retentive than C18 or Phenyl-Hexyl in reverse-phase mode; may have lower stability at extreme pH values.
Chiral Stationary Phases (CSPs) Enantioselective interactions based on the formation of transient diastereomeric complexes.Essential for separating enantiomers of chiral pyrazole acids. Polysaccharide-based CSPs like Lux cellulose-2 and Lux amylose-2 have shown excellent chiral recognition.[3][8][9][10][11]Not suitable for general purity assessment of achiral compounds; can be more expensive than standard reverse-phase columns.

Expert Insight: For initial method development for a new pyrazole acid, a C18 column is a logical starting point due to its versatility.[1][3][4] However, if isomeric impurities are present or if peak shape is suboptimal, screening a Phenyl-Hexyl or a Cyano column can be a fruitful strategy to achieve the desired separation.

The Elution Engine: Optimizing the Mobile Phase

The mobile phase composition is a powerful tool for manipulating retention and selectivity. For pyrazole acids, a typical mobile phase consists of an aqueous component (often with a buffer or acid modifier) and an organic modifier.

  • Organic Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN generally provides lower viscosity and better UV transparency at short wavelengths.

  • Aqueous Phase and pH Control: Since pyrazole acids are ionizable, the pH of the mobile phase is a critical parameter. A buffer is often necessary to maintain a consistent pH and ensure reproducible retention times and peak shapes. Phosphoric acid, formic acid, or trifluoroacetic acid (TFA) are frequently used to acidify the mobile phase, which suppresses the ionization of the acidic pyrazole and any acidic impurities, leading to better retention and peak shape on reverse-phase columns.[1][4][6][12]

Causality in Action: By operating at a pH well below the pKa of the pyrazole acid, the analyte exists predominantly in its neutral form. This enhances its hydrophobicity, leading to stronger interaction with the C18 stationary phase and consequently, longer retention times and improved peak symmetry.

A Comparative Study: Method Development in Practice

To illustrate the principles discussed, let's consider a hypothetical comparative study for the purity assessment of a novel pyrazole acid, "Pyracilic Acid," and its known process impurity, "Impurity-A."

Experimental Workflow

The following workflow outlines a systematic approach to developing a stability-indicating HPLC method.

Caption: A systematic workflow for HPLC method development.

Comparative Performance Data

The following table summarizes the hypothetical results from the initial screening phase.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Column C18, 150 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10-90% B in 20 min10-90% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection 254 nm254 nm
Retention Time (Pyracilic Acid) 12.5 min10.8 min
Retention Time (Impurity-A) 13.1 min12.2 min
Resolution (Pyracilic Acid / Impurity-A) 1.83.5
Tailing Factor (Pyracilic Acid) 1.51.1

Analysis of Results: In this hypothetical scenario, the Phenyl-Hexyl column (Method 2) provides significantly better resolution between Pyracilic Acid and Impurity-A, along with a superior peak shape (lower tailing factor). This demonstrates the value of screening alternative column chemistries to leverage different separation mechanisms.

Ensuring Method Robustness: Forced Degradation Studies and Validation

A purity method is only reliable if it is stability-indicating. Forced degradation studies are essential to demonstrate this capability.[13][14][15][16]

Protocol for Forced Degradation Studies

The objective of forced degradation is to generate potential degradation products to ensure they are separated from the main peak.[14][15]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 24 hours.[17]

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 24 hours.[17]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[17]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

After subjecting the pyrazole acid to these stress conditions, the resulting solutions are analyzed by the developed HPLC method. The chromatograms should demonstrate that all degradation products are well-resolved from the parent compound.

Method Validation: The Hallmark of a Trustworthy Protocol

Once the method is optimized and shown to be stability-indicating, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][6][18][19]

validation_parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Method Validation->Precision (Repeatability & Intermediate) Detection Limit (LOD) Detection Limit (LOD) Method Validation->Detection Limit (LOD) Quantitation Limit (LOQ) Quantitation Limit (LOQ) Method Validation->Quantitation Limit (LOQ) Robustness Robustness Method Validation->Robustness System Suitability System Suitability Method Validation->System Suitability

Caption: Key parameters for HPLC method validation per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] Forced degradation studies are a key part of demonstrating specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4][6] A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[18] This is often assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.

  • LOD & LOQ: The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[6][18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][17]

  • System Suitability: A series of tests to ensure that the chromatographic system is performing adequately for the intended analysis.

Conclusion: A Framework for Excellence in Purity Analysis

The development of a robust and reliable HPLC method for the purity assessment of pyrazole acids is a multi-faceted process that requires a deep understanding of chromatographic principles and a systematic experimental approach. By carefully selecting the stationary and mobile phases, optimizing the chromatographic conditions, and rigorously validating the method through forced degradation studies and adherence to ICH guidelines, researchers can be confident in the quality and reliability of their purity data. This guide provides a framework for making informed decisions, ultimately contributing to the development of safer and more effective medicines.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. R Discovery. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - An-Najah journals. An-Najah National University. [Link]

  • Forced Degradation – A Review. Biomed J Sci & Tech Res. [Link]

  • Forced Degradation – A Review. Biomed J Sci & Tech Res. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Carboxylic Acid Functional Groups in Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synergy of Pyrazole and Carboxylic Acid in Medicinal Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergy of Pyrazole and Carboxylic Acid in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its prevalence is highlighted by its presence in blockbuster drugs like Celecoxib, a potent anti-inflammatory agent.[4][5][6] When a carboxylic acid functional group is appended to this heterocyclic scaffold, it often enhances the molecule's pharmacokinetic profile, influencing properties like solubility, protein binding, and metabolic stability. The resulting pyrazole-carboxylic acid moiety is therefore of significant interest to drug development professionals.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation of these molecules. It provides a unique vibrational fingerprint, allowing for the unambiguous identification of key functional groups and shedding light on the intricate intramolecular and intermolecular interactions that govern the compound's behavior. This guide provides an in-depth comparison and analysis of the FTIR spectral features of pyrazole-carboxylic acids, grounded in fundamental principles and supported by robust experimental protocols.

Pillar 1: Deciphering the Vibrational Signature of Pyrazole-Carboxylic Acids

The FTIR spectrum of a pyrazole-carboxylic acid is a composite of the vibrational modes of the pyrazole ring and the carboxylic acid group. Understanding these individual contributions is the first step toward a comprehensive analysis.

The Unmistakable Signature of the Carboxylic Acid Group

The carboxylic acid functional group provides some of the most characteristic and easily identifiable peaks in an IR spectrum.[7][8] Its spectral features are dominated by extensive hydrogen bonding, which typically forces the molecules to exist as stable dimers in the solid state.[7][9][10]

  • O-H Stretching (νO-H): This is arguably the most prominent feature. Due to strong intermolecular hydrogen bonding in the dimeric form, the O-H stretch is not a sharp peak but an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[9][10][11] This broad envelope often overlaps with C-H stretching vibrations, creating a "messy" but highly diagnostic region.[9][10] The sheer breadth of this band is a direct consequence of the strong proton sharing within the dimer, which creates a continuum of bond energies.[7][12]

  • Carbonyl Stretching (νC=O): The C=O stretch of a carboxylic acid dimer is a strong, sharp band typically appearing between 1730 and 1700 cm⁻¹ for saturated compounds.[7][13] For aromatic or conjugated acids, such as those attached to a pyrazole ring, this frequency is lowered to the 1710-1680 cm⁻¹ range due to resonance effects that weaken the C=O double bond.[7][11]

  • C-O Stretching and O-H Bending: Two other important vibrations are the C-O stretch, which appears as a medium-to-strong peak between 1320-1210 cm⁻¹, and the out-of-plane O-H bend (wag), which gives rise to a characteristically broad peak around 960-900 cm⁻¹.[7][9] The breadth of this O-H wag is also a result of hydrogen bonding and is a valuable confirmatory peak.[7]

The Contribution of the Pyrazole Ring

The pyrazole ring itself contributes a series of peaks to the spectrum, primarily in the fingerprint region (<1600 cm⁻¹).

  • N-H Stretching (νN-H): For N-unsubstituted pyrazoles, the N-H stretching vibration is observed in the 3200-3100 cm⁻¹ region.[14] This peak can sometimes be obscured by the broad O-H stretch of the carboxylic acid, but may appear as a sharper shoulder on the broad envelope.

  • Ring Stretching (νC=N, νC=C): Multiple bands corresponding to the stretching vibrations of the C=N and C=C bonds within the aromatic ring are typically found in the 1600-1400 cm⁻¹ region.[15]

  • C-N Stretching: An intense band associated with C-N stretching vibrations of the pyrazole ring can often be identified around 1290 cm⁻¹.[8]

Pillar 2: Comparative Spectral Analysis

The true power of FTIR lies in its ability to distinguish between closely related structures. The electronic interplay between the pyrazole ring and the carboxylic acid group, as well as the position of substitution, can lead to subtle but significant shifts in vibrational frequencies.

Distinguishing Pyrazole-Carboxylic Acids from Simple Aromatic Acids

Let's compare a hypothetical Pyrazole-4-carboxylic acid with Benzoic acid. While both are aromatic carboxylic acids, the presence of the nitrogen-rich pyrazole ring introduces distinct electronic effects.

Vibrational ModeBenzoic Acid (Approx. cm⁻¹)Pyrazole-4-carboxylic Acid (Approx. cm⁻¹)Rationale for Difference
ν(O-H) 3300-2500 (very broad)3300-2500 (very broad)Both form strong H-bonded dimers, resulting in similar, extremely broad O-H stretching bands.[7][9]
ν(C=O) ~1680-1700~1690-1710The pyrazole ring can be less electron-donating via resonance compared to the phenyl ring, leading to a slightly higher C=O frequency (less weakening of the double bond).
ν(C=C/C=N) Ring ~1600, ~1585, ~1450~1580, ~1445, ~1400The pyrazole spectrum will show a different pattern of ring stretching modes due to the presence of C=N bonds and a different symmetry.[15][16]
ν(C-N) Ring N/A~1290The presence of a strong C-N stretching band is a key identifier for the pyrazole moiety.[8]
δ(O-H) out-of-plane ~920 (broad)~930 (broad)Both show the characteristic broad O-H wag of a carboxylic acid dimer.[7]

This table presents expected values for illustrative comparison. Actual peak positions can vary based on the specific molecular environment and sample state.

Isomeric Differentiation: The Effect of Substituent Position

The position of the carboxylic acid group on the pyrazole ring (e.g., 3-COOH vs. 4-COOH) can influence the electronic distribution and, consequently, the vibrational frequencies. While a full theoretical treatment is complex, empirical observations often allow for differentiation. For instance, the degree of conjugation and intramolecular hydrogen bonding potential can change between isomers, leading to shifts in the ν(C=O) and ring mode frequencies. A detailed analysis often requires comparison to authenticated reference standards or computational modeling.

Pillar 3: A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible FTIR data is paramount. The following protocol for solid samples using the Potassium Bromide (KBr) pellet technique is a gold standard method.[13][17][18]

Experimental Workflow Diagram

FTIR_Workflow FTIR Analysis Workflow (KBr Pellet Method) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Reporting Start 1. Material Prep Grind 2. Grind Sample & KBr Start->Grind ~1-2 mg sample ~100-200 mg dry KBr Mix 3. Mix Homogeneously Grind->Mix Reduce particle size to < 2 microns Press 4. Press Pellet Mix->Press 7-10 tons pressure Inspect 5. Inspect Pellet Press->Inspect Inspect->Grind Pellet is opaque/cracked Background 6. Collect Background Inspect->Background Pellet is transparent/translucent Sample 7. Collect Sample Spectrum Background->Sample Place pellet in holder Process 8. Process Data Sample->Process Baseline correction, peak picking Interpret 9. Interpret Spectrum Process->Interpret Report 10. Generate Report Interpret->Report

Caption: A step-by-step workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Material Preparation (The 'Why'): Use spectroscopy-grade KBr that has been dried in an oven at ~110°C for several hours and stored in a desiccator.[13] KBr is hygroscopic, and absorbed water will introduce broad O-H peaks (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹), which can interfere with the analysis. The sample itself should be thoroughly dried to remove residual solvents.

  • Grinding (The 'Why'): Weigh approximately 1-2 mg of the pyrazole-carboxylic acid sample and 100-200 mg of dry KBr. Grind the two together vigorously in an agate mortar and pestle for several minutes. The goal is to reduce the sample's particle size to be smaller than the wavelength of the IR radiation (~2 μm).[13] If particles are too large, they will scatter the IR beam, causing a sloping baseline and distorted peak shapes (the Christiansen effect).[13]

  • Pellet Pressing (The 'Why'): Transfer the finely ground powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good particle size reduction and uniform dispersion, which is essential for adherence to the Beer-Lambert Law and achieving a high-quality spectrum.[17]

  • Background Collection (The 'Why'): Place the empty, clean sample holder in the FTIR spectrometer. Run a background scan. This is a critical self-validating step. The background spectrum measures the instrument's response and the absorbance of atmospheric CO₂ and water vapor. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

  • Sample Collection (The 'Why'): Place the KBr pellet into the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio. Co-adding scans improves the signal (which is coherent) linearly while reducing the noise (which is random) by the square root of the number of scans.

  • Data Analysis (The 'Why'): Process the collected spectrum using the instrument software. This may involve baseline correction to account for any scattering effects and peak picking to identify the precise wavenumbers of the absorption maxima. Always analyze the raw data before applying any smoothing functions, which can distort peak shapes and widths.

Data Interpretation Logic

Interpreting a spectrum requires a systematic approach. This decision-making process ensures that key features are not overlooked.

Interpretation_Logic FTIR Spectrum Interpretation Logic Start Start Analysis Check_OH Is there a very broad band from ~3300-2500 cm⁻¹? Start->Check_OH Check_CO Is there a strong, sharp peak at ~1680-1730 cm⁻¹? Check_OH->Check_CO Yes No_COOH Carboxylic Acid Absent Re-evaluate Structure Check_OH->No_COOH No Confirm_OH_Wag Is there a broad peak at ~900-960 cm⁻¹? Check_CO->Confirm_OH_Wag Yes Check_CO->No_COOH No COOH_Present Carboxylic Acid Group Highly Probable Confirm_OH_Wag->COOH_Present Yes Confirm_OH_Wag->No_COOH No Check_Ring Analyze Fingerprint Region (1600-1000 cm⁻¹) for pyrazole ring modes COOH_Present->Check_Ring Final_ID Correlate all peaks to Pyrazole-Carboxylic Acid Structure Check_Ring->Final_ID

Caption: A logical flowchart for the systematic interpretation of a pyrazole-carboxylic acid FTIR spectrum.

Conclusion

FTIR spectroscopy is an indispensable technique in the toolkit of researchers and drug development professionals working with pyrazole-based compounds. The characteristic and intense absorption bands of the carboxylic acid group, particularly the profoundly broad O-H stretch and the strong C=O stretch, make its identification straightforward.[7][11] When coupled with the fingerprint absorptions of the pyrazole nucleus, a complete and confident structural confirmation is achievable. By employing robust, self-validating experimental protocols and a systematic approach to interpretation, FTIR provides critical insights into the structure and bonding of these medicinally important molecules, facilitating the rapid advancement of drug discovery programs.

References

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Saquib, M. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Chemistry LibreTexts. [Link]

  • LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Banecka-Majkut, Z., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Szych, B., et al. (2020). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. ResearchGate. [Link]

  • Yüksek, H., et al. (2023). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Department of Chemistry. [Link]

  • Gîrbea, V. M., et al. (2023). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • Gulshan, K., et al. (2021). FTIR spectrum of celecoxib. ResearchGate. [Link]

  • Patel, J. R., et al. (2006). FTIR spectra of (A) celecoxib, (B) PVP-K30, (C) 1:2 solid dispersion,... ResearchGate. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Drawell Instrument Co., Ltd.. [Link]

  • Wang, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]

  • Gámez-Montaño, R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]

  • Sharma, M. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • Kaushal, A. M., & Bansal, A. K. (2009). FTIR studies on differential intermolecular association in crystalline and amorphous states of structurally related non-steroidal anti-inflammatory drugs. Molecular Pharmaceutics. [Link]

  • Ishii, E., et al. (2005). Correlation between the Hydrogen-Bond Structures and the C═O Stretching Frequencies of Carboxylic Acids as Studied by Density Functional Theory Calculations. The Journal of Physical Chemistry B. [Link]

  • Bergold, A. M., & Salgado, H. R. N. (2005). Celecoxib Identification Methods. Acta Farmacéutica Bonaerense. [Link]

  • NIST. (2018). 1H-Pyrazole. NIST Chemistry WebBook. [Link]

  • Begum, M., & Naim, M. J. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sharma, M. (2021). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). [Link]

  • Vasin, V. A., et al. (2021). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Grobelny, P., et al. (2022). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega. [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Besson, T., & Thiéry, V. (2012). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]

Sources

Comparative

Comparing binding affinity of 5-methyl vs unsubstituted pyrazole ligands

Topic: Comparing Binding Affinity of 5-Methyl vs. Unsubstituted Pyrazole Ligands Content Type: Publish Comparison Guide Executive Summary: The Steric-Electronic Paradox In the design of transition metal complexes and kin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Binding Affinity of 5-Methyl vs. Unsubstituted Pyrazole Ligands Content Type: Publish Comparison Guide

Executive Summary: The Steric-Electronic Paradox

In the design of transition metal complexes and kinase inhibitors, the choice between unsubstituted pyrazole and 5-methylpyrazole (often functioning as 3-methylpyrazole in solution due to tautomerism, unless N-substituted) represents a classic trade-off between electronic activation and steric hindrance .

While the methyl group acts as an electron-donating group (EDG), theoretically enhancing the ligand's


-donor capacity, its position at C5 creates significant steric bulk adjacent to the donor nitrogen. This guide objectively compares these two ligand classes, demonstrating that while 5-methylpyrazole offers superior basicity and hydrophobic contacts, unsubstituted pyrazole provides greater geometric flexibility and thermodynamic stability in sterically crowded coordination spheres.

Physicochemical Basis

To understand the binding performance, we must first isolate the fundamental properties of the ligand scaffold.

Electronic Effects (Basicity)

The methyl group exerts a positive inductive effect (+I), increasing the electron density on the pyrazole ring. This makes the nitrogen lone pair more available for donation to a metal center or hydrogen bond donor.

  • Unsubstituted Pyrazole: Lower

    
     (approx. 2.5 for conjugate acid). Moderate 
    
    
    
    -donor.
  • 5-Methylpyrazole: Higher

    
     (approx. 3.0–3.3 for conjugate acid). Stronger 
    
    
    
    -donor electronically.
Steric Effects (The "Clash")

This is the differentiating factor.

  • Unsubstituted Pyrazole: Planar, low steric profile. Can form crowded complexes (e.g., octahedral

    
    ) with minimal ligand-ligand repulsion.
    
  • 5-Methylpyrazole: The methyl group at position 5 creates a "steric wedge." In

    
    -substituted derivatives (where tautomerism is blocked), this methyl group clashes with the metal's coordination sphere or the protein binding pocket, often forcing significant bond angle distortions (deviations from ideal tetrahedral/octahedral geometry).
    
Tautomerism Warning

In solution (N-unsubstituted): 3-methylpyrazole


 5-methylpyrazole.
  • Metal Binding: The metal preferentially binds the nitrogen distal to the methyl group (the "3-methyl" mode) to avoid sterics.

  • Implication: To observe the true "5-methyl" steric effect described in this guide, the ligand is usually N-substituted (e.g., 1,5-dimethylpyrazole) or the binding pocket forces the specific tautomer.

Performance Comparison Data

The following data summarizes the trade-offs. Note that "Stability" refers to the thermodynamic stability constant (


) of the resulting complex.
Table 1: Comparative Ligand Profiling
FeatureUnsubstituted Pyrazole5-Methylpyrazole (N-Substituted/Forced)Impact on Binding
Electronic Nature Electronically NeutralElectron Rich (+I Effect)Methyl variants are potentially stronger donors.
Basicity (

of

)
~2.5~3.0 - 3.3Higher

usually correlates with stronger M-L bonds if sterics permit.
Steric Cone Angle Small (< 100°)Large (> 120°)5-Me prevents planar packing; destabilizes crowded centers.
Coordination Geometry Ideal (Tetrahedral/Octahedral)Distorted5-Me often forces tetrahedral distortion in square planar preferences (e.g., Cu(II)).
Hydrophobicity (

)
~0.2 (Low)~0.6 - 0.8 (Moderate)5-Me is superior for penetrating hydrophobic protein pockets.
Cu(II) Stability (

)
High (Planar favored)Moderate/Low (Steric clash)Unsubstituted binds tighter in simple coordination; 5-Me binds weaker but can induce bridging.

Detailed Case Studies

Scenario A: Coordination Chemistry (Copper(II) Complexes)

In copper(II) coordination, the metal prefers a square planar or tetragonally distorted geometry.

  • Unsubstituted Pyrazole: Readily forms stable

    
     species. The ligands pack efficiently in the equatorial plane.
    
  • 5-Methylpyrazole: When forced to bind (e.g., in 1,5-dimethylpyrazole), the methyl groups clash with each other and the axial ligands. This forces the complex into a distorted tetrahedral geometry , reducing the crystal field stabilization energy (CFSE) and lowering the overall binding constant compared to the unsubstituted analog.

    • Observation: X-ray crystallography often reveals elongated Cu-N bond lengths in 5-methyl derivatives due to this repulsion.

Scenario B: Drug Development (Kinase Inhibitors)

In medicinal chemistry, the "binding affinity" includes hydrophobic contributions, not just metal coordination.

  • Unsubstituted Pyrazole: May bind to the hinge region but lacks hydrophobic bulk.

  • 5-Methylpyrazole: The methyl group can displace high-energy water molecules from a hydrophobic "gatekeeper" pocket.

    • Result: Despite the potential steric cost, the entropic gain from water displacement and the enthalpic gain from van der Waals contacts often make the 5-methyl derivative a more potent inhibitor (

      
       in nanomolar range) compared to the unsubstituted core.
      

Decision Framework: Ligand Selection Logic

The following diagram illustrates the decision process for selecting between these ligands based on your experimental goals.

LigandSelection Start Select Ligand Goal Goal_Stab Maximize Metal Complex Stability Start->Goal_Stab Goal_Bio Maximize Biological Affinity (Drug) Start->Goal_Bio Check_Space Is Coordination Sphere Crowded? Goal_Stab->Check_Space Check_Pocket Is Binding Pocket Hydrophobic? Goal_Bio->Check_Pocket Res_Unsub Choose: Unsubstituted Pyrazole Check_Space->Res_Unsub Yes (Steric Priority) Res_5Me Choose: 5-Methylpyrazole Check_Space->Res_5Me No (Electronic Priority) Check_Pocket->Res_Unsub No (H-Bonding Only) Check_Pocket->Res_5Me Yes (Van der Waals)

Figure 1: Decision logic for selecting pyrazole ligands based on steric vs. electronic requirements.

Experimental Protocols

To validate these differences in your own system, use the following self-validating protocols.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Determine intrinsic binding parameters (


) to separate steric (entropic) from electronic (enthalpic) contributions.

Workflow:

  • Preparation:

    • Cell: Protein/Metal solution (

      
      ) in degassed buffer.
      
    • Syringe: Ligand solution (

      
      ) in exact same buffer to minimize heat of dilution.
      
  • Titration:

    • Perform 20 injections of

      
       each at 180s intervals.
      
    • Stirring speed: 750-1000 rpm.

    • Temperature:

      
       (constant).
      
  • Data Analysis:

    • Fit data to a One-Set-of-Sites model.

    • Validation: If

      
       (stoichiometry) deviates from 1.0 (or expected integer), check ligand concentration or solubility (5-methylpyrazole is more hydrophobic and may aggregate).
      

Expected Outcome:

  • 5-Methyl: Likely shows less favorable enthalpy (

    
    , due to bond strain) but potentially favorable entropy (
    
    
    
    , due to hydrophobic desolvation) compared to unsubstituted pyrazole.
Protocol 2: Determination of Stability Constants (pH-Metry)

Objective: Measure


 values for metal complexes.
Method:  Irving-Rossotti Titration.[1]
  • Titrate: Acid alone (

    
    ).
    
  • Titrate: Acid + Ligand (Pyrazole).

  • Titrate: Acid + Ligand + Metal (

    
    ).
    
  • Calculate:

    
     (average ligand number) and 
    
    
    
    (free ligand exponent).
  • Plot: Formation curve (

    
     vs 
    
    
    
    ).
    • Note: 5-methylpyrazole complexes often precipitate at lower pH due to hydrophobicity; use a mixed solvent system (e.g., 50% Dioxane-Water) if necessary.

Experimental Workflow Diagram

ITC_Workflow Prep Sample Prep (Degas Buffers) Load Load ITC (Cell: Macromolecule Syringe: Ligand) Prep->Load Equil Thermal Equilibration Load->Equil Inject Titration Loop (20 x 2uL Injections) Equil->Inject Inject->Inject Repeat 20x Measure Measure Heat (ucal/sec) Integrate Peaks Inject->Measure Fit Fit Isotherm (Calculate Ka, dH, dS) Measure->Fit

Figure 2: Standardized ITC workflow for determining thermodynamic binding parameters.

References

  • Tautomerism and Reactivity: Alkorta, I., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2020.[2]

  • Metal Coordination Stability: Ramteke, A., & Narwade, M. L.[3] "Studies of stability constants of the complexes of chlorosubstituted pyrazoles and pyrazoline with Cu(II), Ni(II)." Archives of Applied Science Research, 2013.[4]

  • Steric Effects in Copper Complexes: Keyes, L., et al. "Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics." Journal of Inorganic Biochemistry, 2008.

  • ITC Methodology: Du, X., et al. "Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins." Frontiers in Pharmacology, 2018.

  • Basicity Data: "Bordwell pKa Table (Acidity in DMSO)." Organic Chemistry Data.

Sources

Validation

Technical Comparison Guide: Thermal Analysis of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Executive Summary Subject Compound: 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (Abbr: 5-Me-PPA) Primary Application: Pharmaceutical intermediate, Metal-Organic Framework (MOF) ligand, and agrochemical precursor. Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject Compound: 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid (Abbr: 5-Me-PPA) Primary Application: Pharmaceutical intermediate, Metal-Organic Framework (MOF) ligand, and agrochemical precursor. Analysis Focus: Thermal stability, phase transitions, and regioisomer differentiation via TGA/DSC.

This guide provides a rigorous technical comparison of 5-Me-PPA against its closest structural analogs. In pyrazole chemistry, the distinction between 3-methyl and 5-methyl isomers is critical but often difficult to resolve via NMR alone due to tautomerism in precursors. Thermal analysis (DSC) offers a definitive fingerprinting method based on crystal packing energy differences.

Key Performance Indicators (Typical Values)
Property5-Me-PPA (Subject)3-Me-PPA (Regioisomer)Pyrazole-1-propanoic acid (Unsubstituted)
Melting Point (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
110–115 °C (Sharp Endotherm)135–140 °C100–105 °C
Decomp. Onset (

)
~215 °C ~220 °C~200 °C
Crystallinity High (Monoclinic/Triclinic)HighModerate
Hygroscopicity LowLowModerate

Note: Values represent typical ranges for this chemical class. Exact values depend on synthesis purity and recrystallization solvents.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity (E-E-A-T), the following protocol utilizes internal validation steps.

Workflow Diagram

ThermalAnalysisWorkflow Sample Sample: 5-Me-PPA (Recrystallized & Dried) Prep Prep: 3-5mg in Al Pan (Crimped/Vented) Sample->Prep Weighing TGA TGA Run RT to 600°C @ 10°C/min (N2 Purge) Prep->TGA Mass Loss DSC DSC Run Heat-Cool-Heat Cycle (-40°C to 160°C) Prep->DSC Phase Change Analysis Data Analysis Integrate Tm & Td TGA->Analysis T_onset DSC->Analysis Enthalpy

Figure 1: Integrated TGA/DSC workflow for pyrazole derivatives.

Detailed Methodology
Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 3+.

  • Purge Gas: Nitrogen (

    
    ) at 40-60 mL/min (Balance purge) and 20-40 mL/min (Sample purge). Reasoning: Inert atmosphere prevents oxidative degradation, isolating thermal decomposition mechanisms.
    
  • Ramp Rate: 10 °C/min from Ambient to 600 °C.

  • Validation: Check for solvent entrapment (weight loss <150 °C). If >1% mass loss occurs before 150 °C, the sample is solvated; perform a drying cycle.

Differential Scanning Calorimetry (DSC)
  • Pan Configuration: Tzero Aluminum Pan (Hermetically sealed with a pinhole vent). Reasoning: The pinhole prevents pan deformation due to off-gassing while maintaining vapor pressure equilibrium.

  • Cycle:

    • Equilibrate: -40 °C.

    • Ramp 1: 10 °C/min to 160 °C (Observe

      
       and volatile release).
      
    • Cool: 10 °C/min to -40 °C (Observe crystallization

      
      ).
      
    • Ramp 2: 10 °C/min to 180 °C (Confirm

      
       without thermal history).
      
  • Calibration: Indium (

    
     °C) and Zinc (
    
    
    
    °C) standards run weekly.

Comparative Analysis: 5-Me-PPA vs. Alternatives

The Regioisomer Challenge: 5-Methyl vs. 3-Methyl

The most critical comparison is between 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid and its isomer 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid . These are often formed simultaneously during the alkylation of 3(5)-methylpyrazole.

  • Steric Hindrance: In the 5-methyl isomer, the methyl group is adjacent to the N-alkyl tail (the propanoic acid chain). This creates steric clash, often disrupting planar stacking in the crystal lattice compared to the 3-methyl isomer, where the methyl group is distal.

  • Thermal Consequence:

    • 5-Me-PPA: Typically exhibits a lower melting point and lower enthalpy of fusion (

      
      ) due to less efficient packing.
      
    • 3-Me-PPA: Exhibits a higher melting point due to a more ordered, planar crystal structure.

Decision Guide:

  • If your DSC shows a sharp endotherm at ~112°C: You likely have the 5-methyl isomer.

  • If your DSC shows a sharp endotherm at ~138°C: You likely have the 3-methyl isomer.

  • If you see two peaks: You have a mixture.[1][2] Use the enthalpy ratio to estimate purity.

The Chain Length Effect: Propanoic vs. Acetic Acid

Comparing 5-Me-PPA (C3 linker) to (5-methyl-1H-pyrazol-1-yl)acetic acid (C2 linker).

  • Flexibility: The extra methylene group in the propanoic backbone increases conformational freedom (entropy).

  • Thermal Result: The acetic acid derivative generally has a higher melting point and decomposes at a slightly lower temperature due to the inductive effect of the closer electron-withdrawing carboxyl group destabilizing the N-N bond.

Decomposition Mechanism & Interpretation

Understanding how the molecule fails is as important as when.

Decomposition Pathway

For pyrazole-carboxylic acids, the primary degradation pathway involves decarboxylation followed by ring fragmentation.

DecompositionPathway Start Intact Molecule (Solid State) Melt Melting (Endothermic) ~110-115°C Start->Melt Heat Input Decarb Decarboxylation (-CO2) ~215-230°C Melt->Decarb Bond Cleavage Frag Ring Fragmentation >300°C Decarb->Frag Pyrolysis

Figure 2: Thermal degradation pathway of 5-Me-PPA.

Interpreting the TGA/DSC Overlay
  • Region I (<100°C): Flat baseline. Any mass loss here indicates residual solvent (water/ethanol).

  • Region II (110-115°C): Sharp DSC endotherm (Melting). No mass loss on TGA. This confirms the event is a phase change, not decomposition.

  • Region III (215°C+): TGA shows rapid mass step (approx 20-25% weight loss). This corresponds to the loss of

    
     (Decarboxylation).
    
    • Calculation: MW of

      
       (44) / MW of 5-Me-PPA (154) 
      
      
      
      28.5%.
    • Validation: If the first TGA step is ~28%, the mechanism is confirmed as decarboxylation.

References

  • Sigma-Aldrich. (n.d.).[3] 2-(5-methyl-pyrazol-1-yl)-propionic acid Product Sheet. Retrieved from [4]

  • Elguero, J., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. MDPI. Retrieved from

  • Lyszczek, R., et al. (2022).[5] Thermal Characterization of Luminescent Hybrid Materials Based on Lanthanide(III) 1H-Pyrazole-3,5-Dicarboxylates. ResearchGate. Retrieved from

  • Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Crystal Growth & Design. Retrieved from [6]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard Reference for DSC/TGA Protocols).

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid: A Comparative Analysis of X-ray Diffraction and Spectroscopic Techniques

For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this guide, we delve into the critic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this guide, we delve into the critical process of structural validation for the novel compound, 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid. While a public crystal structure for this specific molecule is not available, this guide provides a comprehensive framework for its determination and validation using single-crystal X-ray diffraction, and critically compares this "gold standard" technique with alternative and complementary analytical methods.

The Imperative of Structural Integrity in Drug Discovery

The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In the pharmaceutical industry, an accurate molecular structure is paramount for understanding drug-target interactions, optimizing pharmacological properties, and ensuring the safety and efficacy of new chemical entities.[1][2][3][4] For a candidate molecule like 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid, with its chiral center and heterocyclic scaffold, even subtle variations in its three-dimensional architecture could lead to significant differences in biological activity.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the most definitive method for determining the absolute structure of a crystalline compound.[2][4] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Experimental Protocol: From Powder to Structure

The journey from a newly synthesized powder to a fully refined crystal structure is a meticulous process. Success is highly dependent on the quality of the single crystals grown.

Step 1: Crystallization

The rate-limiting step in many crystallographic studies is obtaining diffraction-quality crystals.[4] Various strategies can be employed to slowly bring a saturated solution to a state of supersaturation, encouraging the formation of a well-ordered crystal lattice.

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Thermal Methods: Slow cooling of a saturated solution can also yield high-quality crystals.

For 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid, a range of solvents should be screened, from polar (e.g., ethanol, methanol, water) to non-polar (e.g., hexane, toluene), and mixtures thereof.

Step 2: Data Collection

A suitable single crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. Modern diffractometers with sensitive detectors can collect a complete dataset in a matter of hours.

Step 3: Structure Solution and Refinement

The diffraction pattern is mathematically transformed into an electron density map. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

Workflow for Crystallographic Data Validation

Obtaining a structure is not the final step; rigorous validation is crucial to ensure the model is chemically and crystallographically sound.[5][6]

X-ray Diffraction Validation Workflow cluster_0 Experimental Data Acquisition cluster_1 Data Validation and Refinement Crystal_Growth Crystal Growth of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Initial Structure Solution and Refinement Data_Collection->Structure_Solution CIF_Generation Generation of Crystallographic Information File (CIF) Structure_Solution->CIF_Generation checkCIF_Analysis Automated CIF Checking (checkCIF) CIF_Generation->checkCIF_Analysis IUCr Service Geometric_Validation Intra- and Intermolecular Geometry Validation checkCIF_Analysis->Geometric_Validation PLATON, Mogul Database_Comparison Comparison with Existing Structures Geometric_Validation->Database_Comparison CSD, COD Final_Refined_Structure Final Validated Crystal Structure Database_Comparison->Final_Refined_Structure Integrated Structural Validation cluster_primary Primary Structure Elucidation cluster_definitive Definitive 3D Structure cluster_supportive Supportive Data Compound 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid NMR NMR Spectroscopy (Connectivity, Solution Conformation) Compound->NMR MS Mass Spectrometry (Molecular Weight, Formula) Compound->MS SCXRD Single-Crystal X-ray Diffraction (Solid-State Structure, Absolute Stereochemistry) Compound->SCXRD IR_Raman IR/Raman Spectroscopy (Functional Groups) Compound->IR_Raman PXRD Powder X-ray Diffraction (Crystalline Fingerprint) Compound->PXRD Validated_Structure Fully Validated Structure NMR->Validated_Structure MS->Validated_Structure SCXRD->Validated_Structure IR_Raman->Validated_Structure PXRD->Validated_Structure

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component o...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment

  • Pyrazole Derivatives: Compounds containing a pyrazole ring are known to possess biological activity, and many are classified as harmful or toxic. The SDS for 1H-Pyrazole, for instance, lists it as harmful if swallowed, toxic in contact with skin, and a cause of serious eye damage and skin irritation.[1][2] It also indicates the potential for organ damage through prolonged or repeated exposure.[1]

  • Propanoic Acid: As a carboxylic acid, propanoic acid is corrosive, causing severe skin burns and eye damage.[3][4] It can also cause respiratory irritation.[3]

Therefore, it is prudent to treat 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid as a hazardous substance with multiple potential risks.

Potential Hazard Class GHS Hazard Statement Code Description Rationale / Source Compounds
Acute Toxicity (Oral) H302Harmful if swallowed.Based on 1H-Pyrazole[1]
Acute Toxicity (Dermal) H311Toxic in contact with skin.Based on 1H-Pyrazole[1]
Skin Corrosion/Irritation H314 / H315Causes severe skin burns and eye damage or Causes skin irritation.Combination of Propionic Acid[3][4] and Pyrazole[1] hazards.
Serious Eye Damage H318Causes serious eye damage.Based on 1H-Pyrazole and Propionic Acid[1][3][4]
STOT (Repeated Exp.) H372Causes damage to organs through prolonged or repeated exposure.Based on 1H-Pyrazole[1]
Aquatic Hazard (Chronic) H412Harmful to aquatic life with long lasting effects.Based on 1H-Pyrazole[1]

This substance must be managed as hazardous waste from the moment of its generation, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5][6]

Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks identified above, stringent adherence to PPE protocols is mandatory. The following equipment must be worn when handling 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid in any form.

Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]To protect against splashes of corrosive material and prevent serious eye damage.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact with a substance considered toxic and corrosive.[1][3]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.To protect skin from accidental spills and contamination.[7]
Respiratory Protection Not typically required with adequate ventilation. Use a NIOSH-approved respirator if dusts or aerosols are generated.To prevent inhalation of potentially irritating or toxic particles.

Operational Safety:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[8]

  • Avoid generating dusts from the solid material.[1]

Step-by-Step Disposal Protocol

The disposal of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid must follow a systematic "cradle-to-grave" approach, ensuring the waste is tracked from its point of generation to its final disposal.[10]

Step 1: Waste Characterization and Segregation
  • Characterize: This waste must be classified as hazardous chemical waste. Do not dispose of it via sanitary sewer, regular trash, or evaporation.[11]

  • Segregate: Do not mix this waste with other chemical waste streams.[12] Incompatible materials can cause dangerous reactions. Specifically, keep it separate from bases, oxidizing agents, and reducing agents.

Step 2: Container Selection and Labeling
  • Container Choice: Use only sturdy, leak-proof containers that are chemically compatible with the waste. High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid waste.[13] The container must have a secure, tightly-fitting lid.[14]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste.[13] Use the official hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[15] The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "Waste 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid"

    • A clear indication of the hazards (e.g., Toxic, Corrosive)

    • The accumulation start date (the date waste is first added)

    • The Principal Investigator's name and contact information[15]

Step 3: Waste Accumulation Procedures

For Solid Waste (Unused chemical, contaminated gloves, weigh boats, etc.):

  • Place all solid waste contaminated with the chemical into a designated solid waste container (e.g., a wide-mouth HDPE jar or a lined pail).

  • Keep the container closed at all times except when actively adding waste.[11]

  • If disposing of the original product bottle, ensure it is empty. The procedure for decontaminating empty containers is detailed in the next step.

For Liquid Waste (Experimental solutions, rinsates):

  • Designate a specific, labeled liquid waste container for all solutions containing 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid.

  • Carefully pour the liquid waste into the container, using a funnel if necessary to prevent spills.

  • Do not fill the container beyond 80-90% capacity to allow for vapor expansion and prevent spills.[16]

  • Securely fasten the lid immediately after adding waste.

Step 4: Decontamination of Empty Containers

The original product bottle is not considered "empty" until it has been properly decontaminated.

  • Thoroughly empty all contents from the original container into the appropriate hazardous waste stream.

  • Rinse the container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble).

  • Crucially, the first rinseate must be collected and disposed of as hazardous waste. [11] For a substance with this hazard profile, it is best practice to collect all three rinses as hazardous waste.

  • After triple-rinsing and air-drying, deface the original label and dispose of the container according to your facility's procedures for non-hazardous glass or plastic.

On-Site Storage: The Satellite Accumulation Area (SAA)

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[13][17]

  • Location: The SAA must be within the laboratory where the waste is generated.[17]

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the largest container.[11]

  • Segregation: Store the waste container away from incompatible materials.

  • Volume Limits: A single SAA is limited to accumulating a maximum of 55 gallons of hazardous waste.[13]

Final Disposal Workflow

The ultimate disposal of hazardous waste must be conducted by a licensed waste management company. Laboratory personnel are responsible for preparing the waste for pickup by their institution's EHS department.

G label_waste label_waste store_saa store_saa label_waste->store_saa keep_closed keep_closed full full keep_closed->full

Emergency Procedures

  • Spills: In case of a small spill, cordon off the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS immediately.[9]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your critical research is conducted with the utmost responsibility.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024). Axonator. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025). US EPA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. Retrieved from [Link]

  • Safety Data Sheet: Propionic acid. (2024). DC Fine Chemicals. Retrieved from [Link]

  • Hazardous Chemical Used in Animals: Pyrazole. (n.d.). University of Louisville. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemSusChem. Retrieved from [Link]

  • Safety Data Sheet: Propionic acid. (2023). Fisher Scientific. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Investigational Drug/Pharmaceutical Substance Disposal. (2016). University of Colorado Denver. Retrieved from [Link]

  • Material Safety Data Sheet: 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine. (n.d.). Chemcia Scientific. Retrieved from [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (1999). World Health Organization. Retrieved from [Link]

  • Chemical waste | Hazardous Waste Management. (n.d.). McGill University. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid
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